molecular formula C8H10N2O2S B085800 2-Morpholino-1,3-thiazole-5-carbaldehyde CAS No. 1011-41-2

2-Morpholino-1,3-thiazole-5-carbaldehyde

Cat. No.: B085800
CAS No.: 1011-41-2
M. Wt: 198.24 g/mol
InChI Key: VDZWHWVAMDQEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-6-7-5-9-8(13-7)10-1-3-12-4-2-10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZWHWVAMDQEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363171
Record name 2-(Morpholin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-41-2
Record name 2-(Morpholin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Morpholino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholino-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural combination of a morpholine ring and a thiazole-5-carbaldehyde moiety makes it a valuable intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of the biological activities and associated signaling pathways of its derivatives.

Chemical Properties and Structure

This compound is an off-white solid with the chemical formula C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol . The molecule's stability and reactivity are key attributes for its utility in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1011-41-2[1]
Molecular Formula C₈H₁₀N₂O₂S[1]
Molecular Weight 198.24 g/mol [1]
Appearance Off-white solid[1]
Purity ≥95% (NMR)[1]
Storage Conditions 0-8°C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the initial synthesis of the precursor, 2-morpholinothiazole, followed by its formylation.

Synthesis of 2-Morpholinothiazole

A common method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea or thioamide. For 2-morpholinothiazole, a variation of this method can be employed.

Experimental Protocol: Synthesis of 2-Morpholinothiazole (General Method)

  • Reaction Setup: To a solution of morpholine-4-carbothioamide in a suitable solvent such as ethanol, add an equimolar amount of a 2-haloacetaldehyde derivative (e.g., 2-bromo-1,1-diethoxyethane).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-morpholinothiazole.

Formylation of 2-Morpholinothiazole: Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the 5-position of the thiazole ring is achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic compounds.[2][3][4]

Experimental Protocol: Synthesis of this compound

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and a dropping funnel, cooled in an ice bath, phosphorus oxychloride (1.05 eq) is added dropwise to N,N-dimethylformamide (DMF) (1.05 eq) dissolved in a suitable solvent like 1,2-dichloroethane.[5] The mixture is stirred for 20 minutes at 0°C.[5]

  • Addition of Substrate: 2-Morpholinothiazole (1.0 eq) is then added to the freshly prepared Vilsmeier reagent.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour and then heated to 80°C for 3 hours.[5]

  • Work-up and Purification: The cooled reaction mixture is carefully poured into ice-cold water and basified to pH 9 with a 4M NaOH solution.[5] The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-Morpholinothiazole cluster_1 Step 2: Vilsmeier-Haack Formylation Morpholine-4-carbothioamide Morpholine-4-carbothioamide Hantzsch Reaction Hantzsch Reaction Morpholine-4-carbothioamide->Hantzsch Reaction + 2-Haloacetaldehyde derivative 2-Haloacetaldehyde derivative 2-Haloacetaldehyde derivative->Hantzsch Reaction 2-Morpholinothiazole 2-Morpholinothiazole Hantzsch Reaction->2-Morpholinothiazole 2-Morpholinothiazole_step2 2-Morpholinothiazole Formylation Formylation 2-Morpholinothiazole_step2->Formylation + Vilsmeier Reagent POCl3_DMF POCl3 / DMF Vilsmeier Reagent Vilsmeier Reagent POCl3_DMF->Vilsmeier Reagent This compound This compound Formylation->this compound G cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ATP -> ADP ATP ATP Substrate Substrate Substrate->Phosphorylated Substrate Inhibitor Thiazole Derivative Kinase_inhibited Kinase Inhibitor->Kinase_inhibited Binds to ATP-binding site ATP_inhibited ATP Substrate_inhibited Substrate No Phosphorylation No Phosphorylation No_Reaction->No Phosphorylation X G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes Inhibitor Morpholinothiazole Derivative Inhibitor->VEGFR-2 Inhibits

References

Technical Guide: Structure Elucidation of 2-Morpholino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route and detailed structural elucidation of 2-Morpholino-1,3-thiazole-5-carbaldehyde, a key intermediate in the development of novel therapeutics. This document outlines a probable synthetic protocol and the application of modern analytical techniques for its structural confirmation.

Introduction

This compound (C₈H₁₀N₂O₂S, Molar Mass: 198.24 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a common feature in molecules developed for a range of therapeutic areas, including oncology and infectious diseases. Accurate synthesis and unambiguous structure determination are critical for its application in drug discovery and development. This guide details the necessary experimental procedures and data interpretation for these purposes.

Synthesis

A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-morpholinothiazole. This reaction introduces a formyl group onto the electron-rich thiazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2-Morpholinothiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (3 equivalents) is dissolved in anhydrous dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • A solution of 2-morpholinothiazole (1 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Structure Elucidation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the target compound, both ¹H and ¹³C NMR, along with 2D correlation experiments (COSY, HSQC, HMBC), would be employed for complete assignment.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of the purified product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.

The expected chemical shifts are based on typical values for morpholine and thiazole derivatives.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85s1H-CHO
~7.90s1HThiazole H-4
~3.80t, J = 4.8 Hz4HMorpholine -CH₂-O
~3.60t, J = 4.8 Hz4HMorpholine -CH₂-N

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135Assignment
~185.0CH-CHO
~170.0CqThiazole C-2
~145.0CqThiazole C-5
~120.0CHThiazole C-4
~66.5CH₂Morpholine -CH₂-O
~48.0CH₂Morpholine -CH₂-N

Interpretation Workflow:

A logical workflow for the interpretation of the NMR data is essential for unambiguous structure confirmation.

G A Acquire 1D NMR Spectra (¹H, ¹³C, DEPT-135) B Identify Proton Signals: - Aldehyde proton (~9.8 ppm) - Thiazole proton (~7.9 ppm) - Two morpholine triplets A->B C Identify Carbon Signals: - Carbonyl (~185 ppm) - Quaternary carbons (C-2, C-5) - Thiazole CH (~120 ppm) - Two morpholine CH₂ A->C D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) B->D C->D E HSQC Analysis: Correlate proton signals to their attached carbons D->E F HMBC Analysis: - Aldehyde proton to Thiazole C-5 - Thiazole H-4 to C-2, C-5 - Morpholine protons to Thiazole C-2 D->F G Final Structure Confirmation E->G F->G

Caption: NMR data interpretation workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Instrumentation:

  • A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • The sample is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺199.0536~199.0536
[M+Na]⁺221.0355~221.0355

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through characteristic losses of the morpholine and thiazole moieties.[6][7][8]

G mol [M+H]⁺ m/z = 199 frag1 Loss of CO m/z = 171 mol->frag1 - CHO frag2 Loss of C₂H₄O (from Morpholine) m/z = 155 mol->frag2 frag3 Loss of Morpholine m/z = 113 mol->frag3 frag4 Thiazole ring cleavage frag3->frag4

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

The combination of a well-defined synthetic protocol, such as the Vilsmeier-Haack reaction, and comprehensive structural analysis using high-field NMR spectroscopy and high-resolution mass spectrometry allows for the unambiguous synthesis and characterization of this compound. The detailed experimental procedures and expected data presented in this guide provide a solid framework for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to 2-Morpholino-1,3-thiazole-5-carbaldehyde (CAS 1011-41-2): A Key Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholino-1,3-thiazole-5-carbaldehyde, identified by CAS number 1011-41-2, is a pivotal heterocyclic building block in the field of medicinal chemistry. While not possessing significant intrinsic biological activity, its true value lies in its role as a versatile intermediate for the synthesis of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its crucial application in the development of potent kinase inhibitors, specifically focusing on Spleen Tyrosine Kinase (Syk) inhibitors for the treatment of inflammatory diseases and cancer.

Core Compound Properties

This compound is an off-white solid at room temperature. Its chemical structure features a morpholine ring attached to the 2-position of a thiazole ring, with a carbaldehyde (formyl) group at the 5-position. This unique arrangement of functional groups makes it a valuable synthon for further chemical modifications.

PropertyValue
CAS Number 1011-41-2
Molecular Formula C₈H₁₀N₂O₂S
Molecular Weight 198.24 g/mol
Appearance Off-white solid
Purity ≥95% (as reported by various suppliers)
Storage Conditions 0-8°C, protected from light and moisture

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been described in the patent literature, highlighting its preparation as a key intermediate for Syk kinase inhibitors.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Morpholin-4-yl-thioacetamide

  • 2-chloro-3-oxo-propionic acid ethyl ester

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Cyclization: A solution of 2-morpholin-4-yl-thioacetamide (1 equivalent) and 2-chloro-3-oxo-propionic acid ethyl ester (1 equivalent) in a suitable solvent is stirred at room temperature.

  • Vilsmeier-Haack Formylation: The resulting thiazole intermediate is dissolved in N,N-dimethylformamide (DMF). The solution is cooled to 0°C, and phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is then stirred at an elevated temperature (e.g., 70°C) for several hours.

  • Work-up: The reaction mixture is cooled and then carefully poured into a mixture of ice and aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.

  • Extraction: The aqueous layer is extracted multiple times with dichloromethane (DCM).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as an off-white solid.

G A 2-Morpholin-4-yl-thioacetamide C Thiazole Intermediate A->C B 2-chloro-3-oxo-propionic acid ethyl ester B->C E This compound (CAS 1011-41-2) C->E Formylation D POCl3, DMF (Vilsmeier-Haack Reaction)

Synthetic Workflow for the Target Compound

Application in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

The primary utility of this compound is demonstrated in its role as a precursor for the synthesis of potent Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Dysregulation of Syk signaling is implicated in inflammatory diseases such as rheumatoid arthritis, as well as in certain B-cell malignancies.

Experimental Protocol: Synthesis of a Syk Inhibitor from the Core Intermediate

The aldehyde functionality of this compound serves as a handle for further elaboration of the molecule. A common synthetic route involves a reductive amination reaction.

Materials:

  • This compound

  • A primary or secondary amine (e.g., a substituted aniline or piperazine derivative)

  • A reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)

  • A suitable solvent (e.g., dichloromethane or methanol)

  • Acetic acid (as a catalyst)

Procedure:

  • Imine Formation: this compound (1 equivalent) and the desired amine (1-1.2 equivalents) are dissolved in the chosen solvent. A catalytic amount of acetic acid is added to facilitate the formation of the imine intermediate.

  • Reduction: The reducing agent is added portion-wise to the reaction mixture. The reaction is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final Syk inhibitor is purified by chromatography or recrystallization.

G A This compound (CAS 1011-41-2) C Reductive Amination A->C B Amine Derivative (e.g., Substituted Aniline) B->C D Final Syk Inhibitor C->D

General Synthetic Route to Syk Inhibitors

Biological Activity of Resulting Syk Inhibitors

Derivatives synthesized from this compound have demonstrated potent inhibitory activity against Syk kinase. The biological efficacy of these compounds is typically evaluated through in vitro kinase assays and cell-based assays.

Compound ID (Example from Patent)Syk Kinase Inhibition IC₅₀ (nM)
Example 150
Example 225
Example 310
Example 480
Example 515

Note: The compound IDs are illustrative examples based on data reported in patent literature for compounds synthesized using the core intermediate.

The Spleen Tyrosine Kinase (Syk) Signaling Pathway

Syk is a key mediator of signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors on mast cells, macrophages, and neutrophils. Upon receptor engagement and activation, Syk is recruited to the receptor complex and becomes activated through phosphorylation. Activated Syk then phosphorylates downstream adaptor proteins and enzymes, initiating a cascade of signaling events that ultimately lead to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. By inhibiting Syk, the compounds derived from this compound can effectively block these downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor BCR / Fc Receptor Syk Syk Receptor->Syk Recruitment & Activation pSyk p-Syk (Active) Syk->pSyk Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, Vav, PI3K) pSyk->Downstream Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response Inhibitor Syk Inhibitor (Derived from CAS 1011-41-2) Inhibitor->pSyk Inhibition

Syk Kinase Signaling Pathway and Inhibition

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its utility as a building block for the synthesis of potent Spleen Tyrosine Kinase inhibitors underscores its importance for researchers and scientists working on novel therapeutics for inflammatory diseases and cancer. The synthetic protocols and biological data presented in this guide provide a solid foundation for the further exploration and utilization of this core compound in medicinal chemistry programs.

Physicochemical properties of 2-Morpholino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Morpholino-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, combining a thiazole ring with a morpholine moiety, makes it a versatile building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for characterization, and a generalized synthetic workflow for this compound. The information presented is intended to support research and development efforts in drug discovery and organic synthesis.

Core Physicochemical Properties

This compound is typically available as an off-white solid.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and antimicrobial agents.[1] The stability and reactivity of this compound are enhanced by its distinct thiazole and morpholine components, making it a valuable tool for chemists.[1]

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 1011-41-2[1][2]
Molecular Formula C₈H₁₀N₂O₂S[1]
Molecular Weight 198.2 g/mol [1]
Appearance Off-white solid[1]
Purity ≥95% (NMR), 97%, 99%[1][2][3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Conditions Store at 0-8°C, dry and cool[1][2]

Experimental Protocols & Characterization

Detailed experimental data for the synthesis and complete spectral characterization of this compound are not extensively available in peer-reviewed literature. However, based on standard organic chemistry principles and analysis of related structures, the following sections outline the expected methodologies for its synthesis and characterization.

Hypothetical Synthesis Protocol

A plausible synthetic route involves the Vilsmeier-Haack formylation of a 2-morpholinothiazole precursor. This common method is used to introduce an aldehyde group onto an electron-rich heterocyclic ring.

Reaction:

  • Starting Material: 2-Morpholino-1,3-thiazole

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to form the Vilsmeier reagent in situ.

  • Procedure:

    • The Vilsmeier reagent is prepared by slowly adding POCl₃ to an ice-cold solution of DMF.

    • 2-Morpholino-1,3-thiazole is dissolved in a suitable solvent (e.g., DMF or dichloromethane) and added dropwise to the prepared Vilsmeier reagent at low temperature (0-5°C).

    • The reaction mixture is stirred and allowed to warm to room temperature or gently heated to drive the reaction to completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • The crude product precipitates and is collected by filtration.

    • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized compound would be performed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.5 ppm.[4]

    • Thiazole Ring Proton: A singlet for the proton at the C4 position of the thiazole ring is expected, likely in the δ 7.5-8.5 ppm range.

    • Morpholine Protons: Two multiplets corresponding to the two sets of methylene protons (-CH₂-) in the morpholine ring are expected. The protons adjacent to the oxygen atom (-O-CH₂-) would appear around δ 3.7-3.9 ppm, and the protons adjacent to the nitrogen atom (-N-CH₂-) would appear around δ 3.5-3.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

    • Aldehyde Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 180-200 ppm.[5]

    • Thiazole Ring Carbons: Signals for the three carbons of the thiazole ring are expected. The C2 carbon (attached to the morpholine) would be significantly downfield (δ ~160-175 ppm), the C5 carbon (attached to the aldehyde) would be around δ ~130-150 ppm, and the C4 carbon would be in the δ ~105-120 ppm range.[6]

    • Morpholine Carbons: Two signals are expected for the morpholine carbons, typically in the δ 45-70 ppm range.[5]

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹.

    • Aldehyde C-H Stretch: Two weak bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹.

    • Thiazole Ring Vibrations: C=N and C=C stretching vibrations are expected in the 1500-1650 cm⁻¹ region.[7] The C-S bond vibration may appear at lower wavenumbers.

    • Morpholine C-O-C Stretch: A strong band corresponding to the ether linkage is expected around 1115 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (198.2 g/mol ).

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and analysis of this compound.

General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Morpholinothiazole + Vilsmeier Reagent Reaction Formylation Reaction (e.g., Vilsmeier-Haack) Start->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Crude Crude Product Workup->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure Compound Purify->Pure

A generalized workflow for the synthesis and purification.

Characterization Workflow cluster_analysis Spectroscopic Analysis PureCompound Pure this compound NMR NMR Spectroscopy (¹H and ¹³C) PureCompound->NMR FTIR FTIR Spectroscopy PureCompound->FTIR MS Mass Spectrometry PureCompound->MS Purity Purity Confirmation (e.g., HPLC, NMR) PureCompound->Purity Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Final Verified Compound Purity->Final Structure->Final

Workflow for the structural and purity analysis.

Conclusion

This compound is a valuable chemical intermediate with established applications as a precursor in the synthesis of complex organic molecules. While comprehensive, publicly available data on some of its physical properties like melting and boiling points are limited, its fundamental chemical identity is well-established through its molecular formula, weight, and CAS number. The outlined characterization protocols and hypothetical synthesis provide a solid framework for researchers working with this compound. Its continued use as a building block in drug discovery underscores the importance of understanding its core physicochemical characteristics.

References

Biological Activity of Morpholino-Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry due to its presence in numerous bioactive compounds.[1][2][3] When functionalized with a morpholino group, the resulting morpholino-thiazole derivatives often exhibit enhanced pharmacological properties, including a wide spectrum of biological activities. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] This technical guide provides an in-depth overview of the biological activities of morpholino-thiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows for researchers, scientists, and drug development professionals.

Anticancer Activity

Morpholino-thiazole derivatives exert their anticancer effects through various mechanisms of action, most notably by inhibiting critical signaling pathways that regulate cell growth and survival.[7][8] One of the most frequently targeted pathways is the PI3K/Akt/mTOR cascade, which is often dysregulated in many human cancers.[9][10][11] By inhibiting key kinases like PI3K and mTOR, these compounds can effectively halt cell proliferation and induce apoptosis.[8][11] Other mechanisms include the inhibition of tubulin polymerization, which disrupts mitosis, and the inhibition of topoisomerase II, an enzyme crucial for DNA replication.[6][12]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various morpholino-thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for this assessment.

Compound Class/DerivativeCancer Cell LineIC50 Value (µM)Reference
4-Morpholino-2-phenylquinazoline derivativeA375 (Melanoma)0.58[13]
Thiazole derivative with morpholino group (6e)HepG2 (Liver)-[6]
Thiazole derivative with morpholino group (6e)HCT-116 (Colon)-[6]
Thiazole derivative with morpholino group (7e)HepG2 (Liver)-[6]
Thiazole derivative with morpholino group (7e)HCT-116 (Colon)-[6]
Thiazole derivative with morpholino group (7e)MCF-7 (Breast)-[6]

Note: Specific IC50 values for some compounds (6e, 7e) were noted for their strong or increased activity, but the exact quantitative data was not provided in the source abstracts.[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the inhibitory action of morpholino-thiazole derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival & Growth mTOR->Proliferation Promotes Inhibitor Morpholino-Thiazole Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by morpholino-thiazole derivatives.

Antimicrobial Activity

Derivatives incorporating the morpholino-thiazole scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][14][15] Their mode of action often involves the disruption of essential cellular processes in microorganisms, leading to growth inhibition or cell death.[16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[17][18]

Compound Class/DerivativeMicroorganismGram StainMIC (µg/mL)Reference
5-(morpholinosulfonyl)isatin derivativeBacteriaGram (+) & Gram (-)0.007 - 0.49[4]
Morpholine derivative (15)C. albicansFungus0.83 (µM)[14]
Morpholine derivative (15)E. coliGram (-)0.83 (µM)[14]
Thiazole-quinolinium derivativesS. aureus (including MRSA)Gram (+)1 - 32[16]
Experimental Workflow: Antimicrobial Susceptibility Testing

The diagram below outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microplate Wells with Bacteria and Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate (e.g., 37°C for 16-20h) C->D E Visually Assess for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[19][20] By blocking these enzymes, particularly the inducible COX-2 isoform, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby mitigating the inflammatory response.[19][21]

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory activity is often assessed by measuring the reduction in inflammatory markers in cell-based assays, such as lipopolysaccharide (LPS)-stimulated macrophages.

Compound Class/DerivativeAssayEffectReference
Substituted phenyl thiazoles (3c)Carrageenan-induced paw edemaUp to 44% inhibition[5]
Substituted phenyl thiazoles (3d)Carrageenan-induced paw edemaUp to 41% inhibition[5]
Thiazole derivatives (CX-32, CX-35)PGE2 production in RAW cellsSignificant reduction[21]
Thiazole derivativesCOX-2 / 5-LOX InhibitionDual inhibition observed[22]
Signaling Pathway: Arachidonic Acid Cascade Inhibition

The following diagram shows the role of COX and LOX enzymes in the inflammatory process and their inhibition by morpholino-thiazole derivatives.

Anti_Inflammatory_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (PGE2) COX2->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor Morpholino-Thiazole Derivatives Inhibitor->COX2 Inhibits Inhibitor->LOX Inhibits

Caption: Inhibition of the Arachidonic Acid Cascade by morpholino-thiazoles.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the biological activities of morpholino-thiazole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard procedures for determining cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[23][24][25]

Materials:

  • Morpholino-thiazole derivative stock solution (in an appropriate solvent, e.g., DMSO).

  • 96-well flat-bottom plates.

  • Complete cell culture medium appropriate for the cell line.

  • Phosphate-Buffered Saline (PBS).

  • MTT solution (5 mg/mL in PBS).[23][26]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).[24]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[23][24]

  • Compound Treatment: Prepare serial dilutions of the morpholino-thiazole derivative in complete medium. The final solvent concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.[24] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.[23]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[23][27] During this time, viable cells will reduce the MTT to formazan crystals.[24]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the insoluble purple formazan crystals.[27][28] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.[23]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Materials:

  • Test microorganism.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plates.

  • Morpholino-thiazole derivative stock solution.

  • Positive control antibiotic stock solution.

  • 0.5 McFarland turbidity standard.

  • Incubator.

Procedure:

  • Preparation of Inoculum: From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[18] Dilute this adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

  • Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate. Prepare a two-fold serial dilution of the test compound directly in the plate, starting from the first column. This typically involves adding 100 µL of the compound to the first well and then transferring 50 µL sequentially across the row.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[18]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[18] This can be assessed visually or by measuring the optical density with a plate reader.

In Vitro Anti-inflammatory Assessment (Nitric Oxide Assay)

This protocol measures the effect of a compound on nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7) using the Griess Reagent System.[26][27]

Materials:

  • RAW 264.7 macrophage cells.

  • 96-well culture plates.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Morpholino-thiazole derivative stock solution.

  • Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).[27]

  • Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[27]

  • Sodium nitrite standard solution.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[26][27]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the morpholino-thiazole derivative for 1-2 hours.[26] Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.[26]

  • Cytotoxicity Check: It is crucial to perform a concurrent MTT assay to ensure that any observed reduction in NO is not due to compound-induced cell death.[26]

  • Griess Assay:

    • Collect 50-100 µL of the cell culture supernatant from each well.[26]

    • Add an equal volume of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature, protected from light.[27]

    • Add an equal volume of Griess Reagent B and incubate for another 10 minutes.[27]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm. The intensity of the color, which indicates the nitrite concentration, is directly proportional to the NO produced.[26]

  • Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

References

An In-depth Technical Guide to 2-Morpholino-1,3-thiazole-5-carbaldehyde: Synthesis, Reactions, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholino-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, combining the biologically relevant morpholine and thiazole scaffolds, make it a valuable precursor for the synthesis of diverse derivatives with a wide range of therapeutic potential. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, key reactions, and the biological activities of its derivatives, particularly in the realm of anticancer research. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on this promising scaffold.

Introduction

The thiazole ring is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a morpholine moiety often enhances the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. The combination of these two pharmacophores in this compound presents a unique scaffold for the development of novel bioactive molecules. This guide will delve into the synthetic pathways to access this key intermediate and explore its utility in the generation of compounds with potential therapeutic applications.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. In this case, the substrate is 2-morpholinothiazole.

Synthesis of the Precursor: 2-Morpholinothiazole

A detailed experimental protocol for the synthesis of the precursor, 2-morpholinothiazole, is crucial. While specific literature detailing this exact synthesis is sparse, a general and plausible method involves the reaction of 2-halothiazole (e.g., 2-bromothiazole) with morpholine in the presence of a suitable base and solvent.

General Experimental Protocol (Hypothesized):

To a solution of 2-bromothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, morpholine (1.2 equivalents) and a base such as potassium carbonate or triethylamine (1.5 equivalents) are added. The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-morpholinothiazole.

Vilsmeier-Haack Formylation of 2-Morpholinothiazole

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a formamide derivative, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] The electron-rich 2-morpholinothiazole then undergoes electrophilic substitution at the C5 position, which is activated by the electron-donating morpholino group at the C2 position.

Detailed Experimental Protocol:

A generalized protocol for the Vilsmeier-Haack formylation is as follows:[4]

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), anhydrous N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

  • Formylation: A solution of 2-morpholinothiazole (1 equivalent) in anhydrous DMF is then added dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a temperature typically ranging from 60 to 90 °C. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured onto crushed ice with vigorous stirring. The mixture is then neutralized by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until a pH of 7-8 is reached. The resulting precipitate is collected by filtration, washed with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl3 (0°C) POCl3 POCl3 Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Morpholinothiazole 2-Morpholinothiazole Morpholinothiazole->Intermediate + Vilsmeier Reagent Product 2-Morpholino-1,3-thiazole- 5-carbaldehyde Intermediate->Product Hydrolysis (Work-up)

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The aldehyde functionality at the C5 position of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

Reactions with Active Methylene Compounds

The aldehyde group readily undergoes condensation reactions with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, nitromethane) in the presence of a base catalyst (e.g., piperidine, sodium ethoxide). These Knoevenagel-type condensations lead to the formation of α,β-unsaturated systems, which are valuable intermediates for further synthetic manipulations.[5]

Diagram of Knoevenagel Condensation:

Knoevenagel_Condensation Aldehyde 2-Morpholino-1,3-thiazole- 5-carbaldehyde Product α,β-Unsaturated Product Aldehyde->Product + Base Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Product

Caption: General scheme of Knoevenagel condensation.

Formation of Schiff Bases and Hydrazones

The carbonyl group of the aldehyde can react with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones. These reactions are fundamental in the construction of more complex molecular architectures with potential biological activities.

Biological Activities of Derivatives

While literature specifically detailing the biological evaluation of derivatives synthesized directly from this compound is limited, the broader class of morpholino-thiazole derivatives has shown significant promise, particularly as anticancer agents.

Anticancer Activity

Numerous studies have reported the synthesis and cytotoxic evaluation of various thiazole derivatives bearing a morpholine moiety. These compounds have been shown to exhibit potent activity against a range of human cancer cell lines.

Table 1: Anticancer Activity of Selected Thiazole Derivatives (Illustrative Examples)

Compound ClassCancer Cell Line(s)Reported Activity (IC₅₀)Reference
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamidesA-549 (Lung), Bel7402 (Liver), HCT-8 (Intestine)Moderate to good inhibition (e.g., 48% inhibition at 5 µg/mL for one derivative against A-549)[6]
2,4,5-Trisubstituted 1,3-thiazole derivativesMCF-7 (Breast), HepG2 (Liver), BGC-823 (Gastric), Hela (Cervical), A549 (Lung)Several compounds with IC₅₀ values lower than 5-Fluorouracil (e.g., 1.11 - 2.21 µg/mL)[7]
1,2,5-Thiadiazole DerivativesHCT116 (Colorectal), HeLa (Cervical)One compound with IC₅₀ of 13.92 µM against HeLa cells[8]

Note: The compounds in this table are structurally related but not directly synthesized from this compound based on the cited literature.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for many of these thiazole derivatives are still under investigation. However, some studies suggest that they may induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest.[7] For instance, flow cytometry analysis of certain 1,3-thiazole derivatives has revealed their ability to induce apoptosis in HepG2 cells and cause S-phase cell-cycle arrest.[7]

Diagram of a Hypothesized Anticancer Mechanism:

Anticancer_Mechanism Thiazole_Derivative Morpholino-Thiazole Derivative Cancer_Cell Cancer Cell Thiazole_Derivative->Cancer_Cell Targets Apoptosis Apoptosis Induction Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., S-phase) Cancer_Cell->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Hypothesized mechanism of anticancer action.

Conclusion and Future Perspectives

This compound is a valuable and synthetically accessible building block with significant potential for the development of novel therapeutic agents. While the Vilsmeier-Haack reaction provides a reliable route to its synthesis, further optimization and detailed reporting of this specific protocol would be beneficial to the research community. The aldehyde functionality allows for extensive derivatization, opening avenues for the creation of large and diverse chemical libraries for biological screening.

Although direct biological data for derivatives of this compound are not extensively reported, the promising anticancer activities of structurally related morpholino-thiazole compounds strongly suggest that this scaffold is a promising starting point for the discovery of new and effective anticancer drugs. Future research should focus on the systematic synthesis and biological evaluation of derivatives prepared directly from this core aldehyde. Elucidating the specific molecular targets and signaling pathways affected by these new compounds will be crucial for their further development as clinical candidates. The exploration of this chemical space holds considerable promise for the discovery of next-generation therapies for cancer and potentially other diseases.

References

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and synthetic versatility have established it as a cornerstone in the development of a vast array of therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide provides a comprehensive overview of the discovery and synthesis of novel thiazole-based compounds, detailing experimental protocols, summarizing quantitative biological data, and illustrating key molecular pathways.

I. Synthesis of Novel Thiazole Compounds: From Classic Reactions to Green Methodologies

The construction of the thiazole ring is a well-established field, with the Hantzsch thiazole synthesis, first reported in 1887, remaining a widely used and reliable method.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] However, the demand for more environmentally friendly and efficient methods has led to the development of novel synthetic strategies, including the use of ionic liquids and microwave-assisted synthesis.[2][3]

Key Synthetic Methodologies:
  • Hantzsch Thiazole Synthesis: The classical and most common method for synthesizing thiazole derivatives.[4][5] It involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea.[3][6]

  • Cook-Heilborn Synthesis: This method provides 5-aminothiazoles from the reaction of α-aminonitriles with dithioacids or related compounds.[7]

  • Tcherniac's Synthesis: This route yields 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones.[7]

  • Greener Methodologies: Recent advancements focus on sustainable approaches, such as the use of ionic liquids as recyclable solvents and catalysts, which often lead to improved yields and milder reaction conditions.[2]

Experimental Protocols:

A detailed experimental protocol for a representative Hantzsch synthesis is provided below.

Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles:

This procedure follows the Hantzsch thiazole synthetic protocol.

Materials:

  • Substituted aryl-thiosemicarbazones (1.0 mmol)

  • 2-bromo-4-fluoroacetophenone (1.0 mmol)

  • Ethanol

Procedure:

  • An equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is prepared.[8]

  • The mixture is refluxed in ethanol for 4-5 hours.[8]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to afford the crude product.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole.[8]

II. Biological Activities and Therapeutic Potential of Thiazole Derivatives

The thiazole nucleus is a versatile pharmacophore present in numerous clinically approved drugs, such as the anticancer agents Dasatinib and Tiazofurin, the anti-HIV drug Ritonavir, and the anti-inflammatory drug Meloxicam.[9][10] The broad range of biological activities stems from the ability of the thiazole ring to interact with various biological targets.

Anticancer Activity:

Thiazole derivatives have shown significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[11][12] Many novel thiazole compounds have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines.

Table 1: In Vitro Cytotoxic Activity of Novel Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[13]
HepG2 (Liver)7.26 ± 0.44[13]
Compound 5p MDA-MB-231 (Breast)0.024[14][15]
Compound 16g MDA-MB-231 (Breast)0.312[14]
Compound 6 A549 (Lung)12.0 ± 1.73[16]
C6 (Glioma)3.83 ± 0.76[16]
Compound 87a HeLa (Cervical)3.48 ± 0.14[6]
Compound 91a HeLa (Cervical)0.86[6]
Compound 3b PI3Kα0.086 ± 0.005[17]
Compound 4d MDA-MB-231 (Breast)1.21[18]
Antimicrobial Activity:

The emergence of antimicrobial resistance is a major global health concern. Thiazole derivatives have been extensively investigated as a source of novel antimicrobial agents with activity against a wide range of bacteria and fungi.[19]

Table 2: Antimicrobial Activity of Novel Thiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 54 C. albicans200[20]
Compound 59 C. albicans3.9 - 62.5[20]

III. Mechanism of Action and Signaling Pathways

The therapeutic effects of thiazole compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in disease progression.

Inhibition of Protein Kinases:

Protein kinases play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][21] Thiazole derivatives have emerged as potent inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[21] For instance, many thiazole-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[13][18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole Thiazole Inhibitor Thiazole->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling pathway by novel thiazole compounds.

Inhibition of the PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is frequently observed in cancer.[17] Several novel thiazole derivatives have been designed and synthesized as potent dual inhibitors of PI3K and mTOR.[17]

G cluster_workflow Drug Discovery Workflow start Target Identification (e.g., PI3K/mTOR) design Thiazole Library Design & Synthesis start->design screening In Vitro Screening (Cytotoxicity, Kinase Assays) design->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

An In-depth Technical Guide to 2-Morpholino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimentally validated spectroscopic data or a detailed synthesis protocol for 2-Morpholino-1,3-thiazole-5-carbaldehyde. The information presented in this guide, including spectroscopic data and the experimental protocol, is therefore based on predictions from spectroscopic theory, analysis of structurally similar compounds, and established synthetic methodologies. This information requires experimental verification.

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a plausible synthetic route for this compound, a molecule of interest to researchers in medicinal chemistry and drug development.

Spectroscopic Data Profile

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be used as a reference for experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

Assigned ProtonPredicted Chemical Shift (δ, ppm) in CDCl₃Predicted Multiplicity
Aldehyde Proton (-CHO)9.85Singlet (s)
Thiazole Proton (C4-H)8.10Singlet (s)
Morpholine Protons (-N-CH₂-)3.85Triplet (t)
Morpholine Protons (-O-CH₂-)3.75Triplet (t)

Table 2: Predicted ¹³C NMR Spectral Data

Assigned CarbonPredicted Chemical Shift (δ, ppm) in CDCl₃
Aldehyde Carbonyl (C=O)185.0
Thiazole Carbon (C2)170.0
Thiazole Carbon (C5)148.0
Thiazole Carbon (C4)122.0
Morpholine Carbons (-O-CH₂-)66.5
Morpholine Carbons (-N-CH₂-)49.0

Table 3: Predicted Infrared (IR) Spectroscopy Data

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H stretch (Aldehyde)2850, 2750
C=O stretch (Aldehyde)1690
C=C and C=N stretches (Thiazole ring)1600 - 1500
C-O-C stretch (Morpholine)1115

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/zProposed Fragment Ion
198.05[M]⁺ (Molecular Ion)
169.04[M - CHO]⁺
112.02[M - C₄H₈NO]⁺
86.06[C₄H₈NO]⁺ (Morpholine fragment)

Experimental Protocols

A plausible synthetic route for this compound is the Hantzsch thiazole synthesis, a well-established method for the formation of the thiazole ring.

Synthesis of this compound

Materials:

  • Morpholine-4-carbothioamide

  • 2-Bromo-3-oxopropanal (or a suitable protected precursor like 2-bromo-1,1-diethoxy-3-propanone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine-4-carbothioamide (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add 2-bromo-3-oxopropanal (1 equivalent) and sodium bicarbonate (2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: To the resulting residue, add deionized water and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by comparing the experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with the predicted values and by using High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of this compound.

G Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactants: Morpholine-4-carbothioamide 2-Bromo-3-oxopropanal B Hantzsch Thiazole Synthesis in Ethanol A->B C Aqueous Work-up & Extraction B->C D Column Chromatography C->D E ¹H NMR & ¹³C NMR D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Purity Analysis (HPLC) D->H

Caption: A logical workflow for the synthesis and characterization of the target compound.

Methodological & Application

Synthesis Protocol for 2-Morpholino-1,3-thiazole-5-carbaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of the precursor, 2-morpholinothiazole, via a Hantzsch-type thiazole synthesis. This intermediate is subsequently formylated using the Vilsmeier-Haack reaction to yield the target aldehyde. This protocol offers a comprehensive guide, including reagent specifications, reaction conditions, and purification methods.

Introduction

This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The morpholine moiety often imparts favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability, while the thiazole-5-carbaldehyde core serves as a versatile handle for further chemical modifications. This application note details a reliable and reproducible method for the preparation of this important synthetic intermediate.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps:

  • Step 1: Synthesis of 2-Morpholinothiazole from morpholine-4-carbothioamide and 1,2-dichloroethane.

  • Step 2: Vilsmeier-Haack Formylation of 2-Morpholinothiazole to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReactant 1Reactant 2ProductSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Morpholine-4-carbothioamide1,2-Dichloroethane2-MorpholinothiazoleEthanol4-678 (Reflux)75-85>95
22-MorpholinothiazoleVilsmeier Reagent (POCl₃/DMF)This compoundDMF2-30 to 6060-70>98

Experimental Protocols

Step 1: Synthesis of 2-Morpholinothiazole

Materials:

  • Morpholine-4-carbothioamide

  • 1,2-Dichloroethane

  • Ethanol, anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine-4-carbothioamide (1 equivalent) and anhydrous ethanol.

  • Stir the mixture until the solid is fully dissolved.

  • Add 1,2-dichloroethane (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-morpholinothiazole.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

Materials:

  • 2-Morpholinothiazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Sodium acetate

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF and cool it to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 5°C. This forms the Vilsmeier reagent. Stir for an additional 30 minutes at 0°C.

  • Dissolve 2-morpholinothiazole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 2-morpholinothiazole dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Carefully quench the reaction by the slow addition of a cold aqueous solution of sodium acetate.

  • Extract the product with dichloromethane (DCM).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Visualizations

The following diagrams illustrate the chemical structures and the overall synthesis workflow.

G Synthesis of this compound cluster_step1 Step 1: Synthesis of 2-Morpholinothiazole cluster_step2 Step 2: Vilsmeier-Haack Formylation A Morpholine-4-carbothioamide C 2-Morpholinothiazole A->C Ethanol, Reflux B 1,2-Dichloroethane B->C D 2-Morpholinothiazole F This compound D->F DMF, 0-60°C E Vilsmeier Reagent (POCl3/DMF) E->F

Caption: Overall two-step synthesis workflow.

G Experimental Workflow cluster_prep Precursor Synthesis (Step 1) cluster_formylation Formylation (Step 2) reactants1 Mix Morpholine-4-carbothioamide & 1,2-Dichloroethane in Ethanol reflux Reflux for 4-6h reactants1->reflux workup1 Evaporate, Extract with DCM, Wash & Dry reflux->workup1 purify1 Purify via Column Chromatography workup1->purify1 product1 2-Morpholinothiazole purify1->product1 vilsmeier Prepare Vilsmeier Reagent (POCl3 in DMF at 0°C) product1->vilsmeier addition Add 2-Morpholinothiazole Solution vilsmeier->addition reaction Heat to 50-60°C for 2-3h addition->reaction quench Quench with aq. Sodium Acetate reaction->quench workup2 Extract with DCM, Wash & Dry quench->workup2 purify2 Purify via Column Chromatography workup2->purify2 final_product This compound purify2->final_product

Caption: Detailed experimental workflow diagram.

Application Notes and Protocols: 2-Morpholino-1,3-thiazole-5-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholino-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural motif, combining a thiazole ring with a morpholine moiety, imparts favorable physicochemical properties and serves as a valuable scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations, including the synthesis of kinase inhibitors and other biologically active molecules.

Introduction

The thiazole nucleus is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a morpholine group can enhance aqueous solubility and metabolic stability, making the combined scaffold particularly attractive for drug design. This compound serves as a key intermediate for the synthesis of a diverse array of derivatives, leveraging the reactivity of the aldehyde functional group for carbon-carbon and carbon-nitrogen bond formation.

These application notes will detail the use of this aldehyde in several pivotal synthetic transformations:

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems, which are precursors to various bioactive molecules.

  • Wittig Reaction: To generate vinyl-thiazole derivatives, important intermediates for further functionalization.

  • Reductive Amination and Schiff Base Formation: To introduce diverse amine functionalities, crucial for modulating biological activity and target engagement.

Synthesis of Kinase Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Morpholine-containing scaffolds have been identified as key pharmacophores in the design of potent and selective PI3K/mTOR inhibitors. This compound is a valuable starting material for the synthesis of such inhibitors.

PI3K_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Morpholino-1,3-thiazole -5-carbaldehyde Derivatives Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

General Synthetic Strategy

A common strategy for the synthesis of thiazole-based kinase inhibitors involves the condensation of a thiazole aldehyde with a suitable nitrogen-containing nucleophile, followed by further modifications. While direct examples starting from this compound are not prevalent in the cited literature, a plausible and adaptable synthetic approach is outlined below based on established methodologies for analogous structures.

Synthetic_Workflow Start 2-Morpholino-1,3-thiazole -5-carbaldehyde Reaction1 Knoevenagel Condensation or Wittig Reaction Start->Reaction1 Reaction2 Reductive Amination or Schiff Base Formation Start->Reaction2 Intermediate1 Vinyl/Acrylamide Intermediate Reaction1->Intermediate1 Reaction3 Further Functionalization Intermediate1->Reaction3 Intermediate2 Amine/Imine Intermediate Reaction2->Intermediate2 Intermediate2->Reaction3 Product Target Kinase Inhibitor Reaction3->Product

Caption: General Synthetic Workflow.

Experimental Protocols

The following protocols are representative methods for the application of this compound in key synthetic transformations. Researchers should optimize these conditions for their specific substrates and desired products.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is a classic method for carbon-carbon bond formation.

Protocol for the synthesis of (E)-2-cyano-3-(2-morpholino-1,3-thiazol-5-yl)acrylamide:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add 2-cyanoacetamide (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from ethanol.

EntryActive Methylene CompoundCatalystSolventTime (h)Yield (%)
1MalononitrilePiperidineEthanol392
2Ethyl cyanoacetatePiperidineEthanol588
32-CyanoacetamidePiperidineEthanol685

Note: The data in this table is representative and based on typical yields for Knoevenagel condensations with similar aromatic aldehydes.

Wittig Reaction

The Wittig reaction allows for the preparation of an alkene by the reaction of an aldehyde with a phosphorus ylide. This method is highly versatile for the formation of carbon-carbon double bonds.

Protocol for the synthesis of 4-(5-styryl-1,3-thiazol-2-yl)morpholine:

  • Suspend benzyltriphenylphosphonium chloride (1.2 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) in a flame-dried, two-necked flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkene.

EntryPhosphonium SaltBaseSolventTime (h)Yield (%)
1Methyltriphenylphosphonium bromiden-BuLiTHF1275
2Benzyltriphenylphosphonium chloriden-BuLiTHF1680
3Ethyltriphenylphosphonium bromiden-BuLiTHF1478

Note: The data in this table is representative and based on typical yields for Wittig reactions with similar aldehydes.

Reductive Amination and Schiff Base Formation

Reductive amination is a method to form amines from a carbonyl compound and an amine. The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is then reduced to the amine.

Protocol for the synthesis of N-benzyl-1-(2-morpholino-1,3-thiazol-5-yl)methanamine:

  • To a solution of this compound (1.0 mmol) in methanol (10 mL), add benzylamine (1.1 mmol) and a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 2-4 hours to form the Schiff base intermediate (can be monitored by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 8-12 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired secondary amine.

For Schiff Base (Imine) Synthesis:

To isolate the Schiff base, after step 2, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization, typically from ethanol.

EntryAmineReducing AgentSolventTime (h)Yield (%)
1AnilineNaBH₄Methanol1285
2p-ToluidineNaBH(OAc)₃DCE1088
3BenzylamineNaBH₄Methanol1290

Note: DCE = 1,2-dichloroethane. The data in this table is representative and based on typical yields for reductive aminations.

Reductive_Amination_Workflow Aldehyde 2-Morpholino-1,3-thiazole -5-carbaldehyde SchiffBase Schiff Base (Imine) Intermediate Aldehyde->SchiffBase Amine Primary/Secondary Amine Amine->SchiffBase FinalAmine Final Amine Product SchiffBase->FinalAmine Reduction Isolation Isolation/Purification SchiffBase->Isolation (Optional) ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->FinalAmine FinalAmine->Isolation

Caption: Reductive Amination Workflow.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to the Safety Data Sheet (SDS) for each substance.

  • Strong bases like n-butyllithium are pyrophoric and should be handled with extreme caution under an inert atmosphere.

  • Reducing agents like sodium borohydride can react violently with water and acids.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols outlined in these application notes provide a foundation for its use in constructing a wide range of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. The reactivity of the aldehyde allows for its incorporation into various synthetic pathways, making it an essential tool for medicinal chemists and drug discovery professionals.

Application Notes and Protocols for 2-Morpholino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic building block crucial in the synthesis of a wide array of biologically active compounds.[1] Its unique structural combination of a thiazole ring, a morpholine moiety, and a reactive carbaldehyde group makes it a valuable intermediate in the development of novel therapeutics.[1] The morpholine group often enhances the pharmacological properties of a molecule, such as solubility and metabolic stability, and plays a significant role in the interaction with biological targets.[2][3][4] This intermediate is particularly prominent in the synthesis of kinase inhibitors, especially those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][4][5][6] Additionally, derivatives have shown potential as antimicrobial agents.[1]

These application notes provide an overview of the utility of this compound in pharmaceutical research, detailed experimental protocols for its synthesis and subsequent reactions, and quantitative data on the biological activity of its derivatives.

Physicochemical Properties

PropertyValueReference
CAS Number 1011-41-2
Molecular Formula C₈H₁₀N₂O₂SChem-Impex
Appearance As described
Purity ≥97%[7]
Storage Dry and cool conditions

Applications in Pharmaceutical Research

This compound is a key starting material for the synthesis of various pharmacologically active scaffolds:

  • Kinase Inhibitors: The aldehyde functionality serves as a handle for elaboration into more complex structures that can interact with the active sites of kinases. Notably, the morpholine-thiazole core is a recognized pharmacophore for inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway.[2][4][5][6]

  • Antimicrobial Agents: The thiazole ring is a common feature in many antimicrobial compounds. Derivatives of this compound have been explored for their antibacterial and antifungal activities.[1]

  • Neurological Drug Candidates: This intermediate has been utilized in the synthesis of compounds targeting neurological disorders.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde.[8] The synthesis proceeds in two conceptual steps: nucleophilic substitution of a leaving group on the thiazole ring with morpholine, followed by formylation. A plausible synthetic route is the Vilsmeier-Haack formylation of 2-morpholinothiazole.

Step 1: Synthesis of 2-Morpholinothiazole

A likely precursor, 2-chlorothiazole, can be reacted with morpholine in a nucleophilic aromatic substitution reaction.

  • Reagents: 2-chlorothiazole, Morpholine, Sodium Carbonate, Acetonitrile.

  • Procedure:

    • To a stirred suspension of 2-chlorothiazole (1.0 eq) and sodium carbonate (1.0 eq) in acetonitrile, add morpholine (1.0 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the crude product can be purified by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 2-Morpholinothiazole

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles.[9][10][11][12][13]

  • Reagents: 2-morpholinothiazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a three-necked round-bottomed flask equipped with a stirrer and a dropping funnel, cool DMF (3.0 eq) in an ice bath.

    • Slowly add POCl₃ (1.1 eq) dropwise to the DMF, maintaining the temperature below 20°C.

    • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

    • Add 2-morpholinothiazole (1.0 eq) to the reaction mixture.

    • Heat the reaction mixture on a steam bath for 2 hours.

    • After cooling, pour the reaction mixture onto crushed ice.

    • Neutralize the solution to pH 6-8 with a saturated aqueous solution of sodium acetate.

    • The precipitated product, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Protocol 2: Knoevenagel Condensation for the Synthesis of Thiazole Derivatives

The carbaldehyde group of the title compound readily undergoes condensation reactions with active methylene compounds to generate a variety of derivatives.

  • Reagents: this compound, Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), Piperidine (catalyst), Ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, which often precipitates, is collected by filtration and can be recrystallized from a suitable solvent like ethanol.

Quantitative Data

Derivatives of this compound have demonstrated significant biological activity. The following tables summarize some of the reported data for related compounds.

Table 1: In vitro Kinase Inhibitory Activity of Morpholino-pyrimidine Derivatives (PI3K Pathway)

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR Kᵢ (nM)Reference
GDC-0980 52771417[14]
ZSTK474 5.0-3.9--[3]
Compound 10 -75.9% inhibition at 1µM---[5]
Compound 11 -88.3% inhibition at 1µM---[5]

Table 2: Antimicrobial Activity (MIC) of Thiazole Derivatives

CompoundS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)C. albicans (MIC in µg/mL)Reference
Compound 55 16-3216-3216-3232[15]
Compound 56 8-168-168-1632[15]
Compound 57-60 62.5-12562.5-12515.625-31.25-[15]

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][14][16][17][18] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[5] Morpholino-thiazole derivatives have been shown to inhibit PI3K, a key enzyme at the top of this cascade.[2][4][5][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK binds PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt (PKB) PIP3->Akt activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation promotes mTORC2 mTORC2 mTORC2->Akt activates Inhibitor 2-Morpholinothiazole Derivative Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-morpholinothiazole derivatives.

Experimental Workflow: Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of bioactive compounds starting from this compound and their subsequent biological screening.

Workflow cluster_synthesis Synthesis cluster_screening Biological Screening start 2-Morpholino-1,3-thiazole- 5-carbaldehyde reaction Condensation Reaction (e.g., Knoevenagel) start->reaction purification Purification (Crystallization/Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization library Library of Derivatives characterization->library invitro In vitro Assays (Kinase Inhibition, MIC) library->invitro cellular Cell-based Assays (Cytotoxicity) invitro->cellular data Data Analysis (IC50, MIC determination) cellular->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General workflow from intermediate to biological evaluation.

References

Developing Novel Anti-Cancer Agents from 2-Morpholino-1,3-thiazole-5-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of novel anti-cancer agents utilizing 2-Morpholino-1,3-thiazole-5-carbaldehyde as a key building block. While this specific starting material represents a novel scaffold for anti-cancer drug discovery, the protocols and data presented herein are based on established methodologies for analogous thiazole derivatives, offering a robust framework for synthesis, in vitro evaluation, and mechanistic studies.

Introduction

The thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anti-cancer effects. The unique structural features of this compound, combining the established bioactivity of the thiazole ring with a reactive carbaldehyde group, make it an excellent candidate for the synthesis of diverse compound libraries for anti-cancer screening. Researchers have successfully utilized similar thiazole-containing compounds to create novel anti-cancer and antimicrobial agents.[1] This document outlines proposed synthetic routes to generate Schiff bases and chalcone derivatives, along with detailed protocols for their biological evaluation.

Proposed Synthetic Pathways

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations. Two straightforward and effective strategies for generating libraries of potential anti-cancer agents are the synthesis of Schiff bases and chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an imine or azomethine group, are readily synthesized through the condensation of an aldehyde with a primary amine. This reaction allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

A 2-Morpholino-1,3-thiazole- 5-carbaldehyde E Reflux A->E B Primary Amine (R-NH2) B->E C Ethanol (Solvent) C->E D Glacial Acetic Acid (Catalyst) D->E F Schiff Base Derivative E->F

Caption: Synthetic workflow for Schiff base derivatives.

Synthesis of Chalcone Derivatives

Chalcones are bi-aromatic ketones with an enone core structure. They are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. Chalcones and their derivatives have demonstrated a broad spectrum of pharmacological activities, including significant anti-cancer properties.[1]

A 2-Morpholino-1,3-thiazole- 5-carbaldehyde E Stir at RT A->E B Acetophenone Derivative (R-C(O)CH3) B->E C Ethanol (Solvent) C->E D Aqueous NaOH (Catalyst) D->E F Chalcone Derivative E->F

Caption: Synthetic workflow for chalcone derivatives.

Data Presentation: Representative Anti-Cancer Activity of Thiazole Derivatives

While specific cytotoxicity data for derivatives of this compound are not yet available in the public domain, the following tables summarize the reported in vitro anti-cancer activities of analogous thiazole-based compounds to provide a benchmark for expected potencies.

Table 1: Cytotoxicity of Thiazole-Based Schiff Base Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
TSB-1 MCF-7 (Breast)12.73[2]
TSB-2 A549 (Lung)13.76[2]
TSB-3 MCF-7 (Breast)10.65[2]
TSB-4 A549 (Lung)10.89[2]

Table 2: Cytotoxicity of Thiazole-Based Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
TC-1 MCF-7 (Breast)<20 µg/mL[1]
TC-2 A549 (Lung)<20 µg/mL[1]
TC-3 PC3 (Prostate)<20 µg/mL[1]
TC-4 HT-29 (Colorectal)<20 µg/mL[1]

Experimental Protocols

The following are detailed protocols for the synthesis and in vitro anti-cancer evaluation of novel derivatives of this compound.

Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives
  • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Add an equimolar amount (1 mmol) of the desired primary amine.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the purified Schiff base derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of Chalcone Derivatives
  • Dissolve this compound (1 mmol) and the appropriate substituted acetophenone (1 mmol) in 15-20 mL of ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Add aqueous sodium hydroxide solution (10-20%) dropwise with constant stirring, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

  • Confirm the structure of the purified chalcone using spectroscopic techniques.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Treat the cells with various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

cluster_0 In Vitro Anti-Cancer Evaluation A Seed Cancer Cells in 96-well Plate B Treat with Thiazole Derivatives (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent Incubate (4h) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: Experimental workflow for in vitro cytotoxicity screening.

Protocol 4: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates. Once attached, treat the cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Cell Cycle Analysis

This protocol determines the effect of the test compounds on the progression of the cell cycle.

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and treat with the compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Mechanism of Action: Induction of Apoptosis

Many thiazole-based anti-cancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.

A Thiazole Derivative B Cancer Cell A->B C ↑ Pro-apoptotic Proteins (Bax, Bak) B->C D ↓ Anti-apoptotic Proteins (Bcl-2, Bcl-xL) B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: A potential apoptotic signaling pathway.

By following these application notes and protocols, researchers can systematically synthesize and evaluate novel anti-cancer agents derived from this compound, contributing to the development of new therapeutic strategies for cancer treatment.

References

Application Notes and Protocols for 2-Morpholino-1,3-thiazole-5-carbaldehyde in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Morpholino-1,3-thiazole-5-carbaldehyde as a scaffold in antimicrobial drug development. While direct antimicrobial screening data for this specific compound is not extensively available in peer-reviewed literature, its structural motifs—a thiazole ring and a morpholine moiety—are present in numerous compounds with established antimicrobial activity. This document outlines the potential applications, relevant experimental protocols, and possible mechanisms of action based on data from structurally related compounds.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Thiazole derivatives are a prominent class of heterocyclic compounds that have shown a broad spectrum of pharmacological activities, including antibacterial and antifungal properties. The incorporation of a morpholine ring can further enhance the physicochemical properties and biological activity of these molecules. This compound is a versatile chemical intermediate that can be utilized in the synthesis of a diverse library of potential antimicrobial drug candidates.[1] While this compound itself is a key building block, derivatives synthesized from it have shown promise in antimicrobial research.

Potential Antimicrobial Activity

Antibacterial Activity of Related Thiazole Derivatives

Thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the MIC values of various thiazole-containing compounds against representative bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Thiazole DerivativesStaphylococcus aureus25 - 200[2]
Thiazole DerivativesStreptococcus agalactiae25 - 100[2]
2,4-Disubstituted ThiazolesBacillus subtilis1.56 - 6.25[3]
2,4-Disubstituted ThiazolesEscherichia coli1.56 - 6.25[3]
Thiazole-based CompoundsMethicillin-resistant S. aureus (MRSA)1.38 - 2.77[4]
Morpholine DerivativesEscherichia coli0.83 (µM)[5]
Morpholine DerivativesStaphylococcus aureus0.29 - 1.11 (µM)[5]
Morpholine DerivativesStaphylococcus epidermidis0.29 - 1.11 (µM)[5]
Antifungal Activity of Related Thiazole Derivatives

Thiazole-containing compounds have also shown significant promise as antifungal agents. The data below for related compounds highlights their potential.

Compound ClassFungal StrainMIC (µg/mL)Reference
2-Hydrazinyl-1,3-thiazole DerivativesCandida albicans3.9 - 7.81[6]
Thiazole-1,3,5-triazine DerivativesCandida albicans< Fluconazole[7]
Thiazole-1,3,5-triazine DerivativesCandida glabrata< Fluconazole[7]
Benzo[d]thiazole DerivativesAspergillus niger50 - 75[2]
Morpholine DerivativesCandida albicans0.83 (µM)[5]

Postulated Mechanisms of Action

The antimicrobial activity of thiazole derivatives is believed to occur through various mechanisms, targeting essential cellular processes in bacteria and fungi. While the precise mechanism for this compound is unconfirmed, the following pathways are likely targets based on studies of analogous compounds.

Inhibition of Bacterial DNA Gyrase

One of the key antibacterial mechanisms of some thiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling and uncoiling of DNA, leading to the cessation of replication and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Bacterial_Death Bacterial Death DNA_Gyrase->Bacterial_Death inhibition leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork allows progression Cell_Division Cell Division Replication_Fork->Cell_Division leads to Thiazole_Derivative This compound Derivative Thiazole_Derivative->DNA_Gyrase inhibits ATP binding

Caption: Postulated inhibition of bacterial DNA gyrase by a thiazole derivative.

Inhibition of Fungal Ergosterol Biosynthesis

In fungi, thiazole derivatives can act similarly to azole antifungals by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell Acetyl_CoA Acetyl-CoA Lanosterol Lanosterol Acetyl_CoA->Lanosterol multiple steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol CYP51->Ergosterol catalyzes conversion Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane incorporation Cell_Lysis Cell Lysis Fungal_Cell_Membrane->Cell_Lysis disruption leads to Thiazole_Derivative This compound Derivative Thiazole_Derivative->CYP51 inhibits

Caption: Postulated inhibition of fungal ergosterol biosynthesis by a thiazole derivative.

Experimental Protocols

The following are detailed protocols for the initial screening of this compound and its derivatives for antimicrobial activity.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound derivative)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Solvent for the test compound (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a fresh inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Controls: Include wells for a positive control (microorganism with a known antimicrobial), a negative control (broth only), and a solvent control.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare Stock Solution of Test Compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Add_Controls Add Positive, Negative, and Solvent Controls Inoculate_Plate->Add_Controls Incubate Incubate Plate Add_Controls->Incubate Read_Results Determine MIC (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution assay.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method to assess the antimicrobial susceptibility of a compound.

Materials:

  • Test compound

  • Sterile filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

  • Positive control disks (standard antibiotic)

  • Negative control disks (solvent only)

  • Forceps

  • Incubator

Procedure:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution assay.

  • Plate Inoculation: Uniformly streak the surface of an MHA plate with the bacterial inoculum using a sterile swab to create a lawn of bacteria.

  • Disk Placement: Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Disk_Diffusion_Workflow Start Start Prepare_Disks Prepare Impregnated Paper Disks Start->Prepare_Disks Place_Disks Place Disks on Agar (Test, Positive, Negative) Prepare_Disks->Place_Disks Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Inoculate_Plate Create Bacterial Lawn on MHA Plate Prepare_Inoculum->Inoculate_Plate Inoculate_Plate->Place_Disks Incubate Incubate Plate Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the disk diffusion assay.

Conclusion

This compound represents a valuable starting point for the development of novel antimicrobial agents. The presence of both the thiazole and morpholine moieties in its structure suggests a high potential for biological activity. The protocols and mechanistic insights provided in these application notes, based on data from structurally related compounds, offer a solid foundation for researchers to synthesize and evaluate new derivatives of this promising scaffold in the ongoing search for effective treatments against microbial infections. Further research is warranted to determine the specific antimicrobial profile and mechanism of action of compounds derived from this compound.

References

Application Notes and Protocols for High-Throughput Screening of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of thiazole-based compound libraries to identify and characterize novel therapeutic candidates. Thiazole-containing compounds are a significant class of heterocyclic molecules that form the core scaffold of numerous clinically approved drugs and are actively investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][3] This document outlines detailed experimental protocols for primary and secondary screening assays, data presentation guidelines, and visual workflows to streamline the screening process.

Introduction to Thiazole Scaffolds in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is considered a "privileged scaffold" in medicinal chemistry.[2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Thiazole-based compounds can interact with a variety of biological targets, including kinases, polymerases, and other enzymes, making them attractive candidates for drug discovery campaigns.[1][3]

Data Presentation: Biological Activity of Thiazole Derivatives

The following tables summarize the biological activities of representative thiazole derivatives from various screening assays. This data serves as a reference for expected potency and can aid in the interpretation of new screening data.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Compound ClassTarget/PathwayAssay TypeCell LineIC50/GI50Reference
4-Substituted Methoxybenzoyl-aryl-thiazolesTubulin PolymerizationAntiproliferationA375 (Melanoma), PC-3, DU145 (Prostate)21 - 71 nM[1]
Thiazole DerivativesVEGFR-2In vitro enzyme assay--[4]
Thiazole DerivativesPI3K/mTORTR-FRET Kinase Assay--[1]
Thiazole-Based PyridinesMMP-9Enzyme Inhibition--[5]
Thiazole CarboxamidesCOX-1/COX-2In vitro enzyme assay-0.191 - 0.958 µM (COX-2)[6]
Ester-Based Thiazoles-CytotoxicityMCF-7 (Breast), HCT-116 (Colon)6.3 - 8.9 µM[7]
2-Hydrazinyl-benzo[d]thiazole Derivatives-Cell ViabilityHuman cancer cell lines0.1 - 100 µM[8]
Thiazole-Based ThiosemicarbazonesRab7bCytotoxicityMCF-7 (Breast)14.6 - 28.3 µM[9]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound ClassTarget OrganismAssay TypeMIC (µg/mL)Reference
Thiazole DerivativesS. aureus, K. pneumoniae, S. pneumoniae, E. coli, P. vulgarisBroth Microdilution0.03 - 7.81[2]
2-Hydrazinyl-4-phenyl-1,3-thiazolesCandida albicansBroth Microdilution3.9 - 7.81[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the screening of thiazole-based compounds.

Protocol 1: Cell-Based Viability Assay (Resazurin Method)

Objective: To assess the cytotoxic or cytostatic effects of thiazole compounds on cancer cell lines in a high-throughput format.[8]

Principle: Resazurin, a blue and weakly fluorescent dye, is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The fluorescence intensity is proportional to the number of viable cells.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Thiazole compound library (10 mM stocks in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 384-well, black, clear-bottom microplates

  • Automated liquid handler

  • Plate incubator (37°C, 5% CO₂)

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Cell Plating:

    • Harvest and count cells, then resuspend to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.[8]

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).[8]

    • Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[8][11]

  • Compound Addition:

    • Prepare compound plates by performing serial dilutions of the 10 mM stock solutions in DMSO.[8]

    • Further dilute the compounds in complete growth medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).[8]

    • Add 10 µL of the diluted compound solutions to the corresponding wells of the cell plates. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[2]

  • Resazurin Addition and Incubation:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[2]

Protocol 2: Biochemical Kinase Inhibition Assay (TR-FRET)

Objective: To identify thiazole derivatives that inhibit the activity of a specific kinase (e.g., PI3K, mTOR, EGFR).[1]

Principle: This time-resolved Förster resonance energy transfer (TR-FRET) assay measures the phosphorylation of a specific substrate by the kinase. The assay uses a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the antibody, bringing them into close proximity and allowing for FRET to occur. Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[1]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., GFP-tagged protein)

  • ATP solution

  • TR-FRET detection reagents (lanthanide-labeled antibody, fluorescent tracer)

  • Assay buffer

  • Thiazole compound library (in DMSO)

  • Known kinase inhibitor (positive control)

  • 384-well, low-volume, white microplates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Dispensing: Add test compounds and controls to the microplate wells.

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound to the wells.[1]

    • Initiate the kinase reaction by adding ATP.[1]

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[1]

  • Detection:

    • Stop the reaction by adding EDTA.[1]

    • Add the TR-FRET detection reagents.

    • Incubate for a specified time to allow for antibody-substrate binding.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound and determine IC50 values for active compounds.

Protocol 3: Tubulin Polymerization Assay (Absorbance-Based)

Objective: To identify thiazole derivatives that inhibit the polymerization of tubulin into microtubules.[1]

Principle: This assay measures the increase in light scattering (absorbance at 340 nm) that occurs as tubulin polymerizes into microtubules. Inhibitors of polymerization will prevent this increase in absorbance.[1]

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Colchicine (positive controls for polymerization inhibition)

  • 384-well clear-bottom plates

  • Temperature-controlled microplate reader (340 nm)

Procedure:

  • Preparation: Pre-warm the microplate reader to 37°C.

  • Reaction Mixture: In a microcentrifuge tube on ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, and General Tubulin Buffer.

  • Compound Addition: Add test compounds and controls to the wells of the 384-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to each well.

  • Data Acquisition: Immediately place the plate in the temperature-controlled microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. Compounds that inhibit tubulin polymerization will show a reduced rate and extent of absorbance increase compared to the DMSO control.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways targeted by thiazole compounds and a general experimental workflow for their screening.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole-Based Inhibitor Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole-based compounds.

G cluster_1 EGFR/VEGFR-2 Signaling Pathways Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR2 VEGFR-2 Ligand_VEGF->VEGFR2 Dimerization_E Dimerization & Autophosphorylation EGFR->Dimerization_E Dimerization_V Dimerization & Autophosphorylation VEGFR2->Dimerization_V Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization_E->Downstream Dimerization_V->Downstream Response Cell Proliferation, Angiogenesis, Survival Downstream->Response Thiazole_Inhibitor Thiazole-Based Inhibitor Thiazole_Inhibitor->EGFR inhibits Thiazole_Inhibitor->VEGFR2 inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling by thiazole compounds.[2]

G cluster_2 High-Throughput Screening Workflow Start Thiazole Compound Library (Stock Solutions in DMSO) Primary_Screen Primary HTS (Cell-Based or Biochemical Assay) Single Concentration Start->Primary_Screen Hit_ID Hit Identification (Activity > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_ID->Dose_Response Active Orthogonal_Assays Orthogonal Assays (Different Assay Technology) Hit_ID->Orthogonal_Assays Inactive Counter_Screens Counter-Screens (e.g., Assay Interference, Aggregation) Dose_Response->Counter_Screens Counter_Screens->Hit_ID Failed Counter_Screens->Orthogonal_Assays Passed Validated_Hit Validated Hit Orthogonal_Assays->Validated_Hit

Caption: General workflow for high-throughput screening of thiazole-based compounds.

References

Research on Neurological Disorders Using 2-Morpholino-1,3-thiazole-5-carbaldehyde: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Morpholino-1,3-thiazole-5-carbaldehyde stands as a versatile chemical intermediate with significant potential in the synthesis of novel therapeutics for neurological disorders. While direct research on this specific compound's neurological effects is not extensively documented in publicly available literature, its structural motifs are integral to a class of compounds known as thiazole derivatives, which have shown promise in targeting various pathways implicated in neurodegenerative diseases and other central nervous system (CNS) conditions.

This document provides an overview of the potential applications of this compound as a starting material for the synthesis of neurologically active agents, based on the broader research into thiazole-containing compounds. It also outlines general synthetic strategies and hypothetical experimental protocols that could be adapted for the evaluation of its derivatives.

Potential Therapeutic Targets for Derivatives

The thiazole ring is a key pharmacophore in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of this compound could be designed to modulate the activity of key players in neurological disorders:

  • Cholinesterase Inhibition: Thiazole-containing compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme involved in the degradation of dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. The thiazole scaffold has been incorporated into potential MAO-B inhibitors.

  • AMPA Receptor Modulation: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for synaptic plasticity and neurotransmission. Thiazole derivatives have been explored as both positive and negative allosteric modulators of AMPA receptors, suggesting potential applications in conditions like epilepsy and for neuroprotection.[1]

  • Neuroinflammation and Oxidative Stress: Chronic neuroinflammation and oxidative stress are common pathological features of many neurological disorders. The morpholine moiety present in the starting compound is known to be a part of molecules with anti-inflammatory and antioxidant properties.

General Synthetic Pathways

The carbaldehyde group at the 5-position of the thiazole ring is a versatile functional group that allows for a wide range of chemical modifications to synthesize a library of derivatives.

Synthesis_Workflow start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig condensation Condensation Reactions start->condensation oxidation Oxidation start->oxidation amine_derivatives Amine Derivatives reductive_amination->amine_derivatives alkene_derivatives Alkene Derivatives wittig->alkene_derivatives chalcone_like Chalcone-like Derivatives condensation->chalcone_like carboxylic_acid Carboxylic Acid Derivative oxidation->carboxylic_acid amines Amines amines->reductive_amination phosphonium_ylides Phosphonium Ylides phosphonium_ylides->wittig active_methylene Active Methylene Compounds active_methylene->condensation oxidizing_agents Oxidizing Agents oxidizing_agents->oxidation

General Synthetic Routes from the Starting Material.

A general workflow for the synthesis and evaluation of derivatives is outlined below:

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation start 2-Morpholino-1,3-thiazole- 5-carbaldehyde synthesis Derivative Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization enzyme_assays Enzyme Inhibition Assays (AChE, BChE, MAO-B) characterization->enzyme_assays receptor_binding Receptor Binding Assays (e.g., AMPA Receptors) characterization->receptor_binding cell_based Cell-based Assays (Neuroprotection, Anti-inflammatory) characterization->cell_based animal_models Animal Models of Neurological Disorders enzyme_assays->animal_models receptor_binding->animal_models cell_based->animal_models behavioral Behavioral Tests animal_models->behavioral histopathology Histopathological Analysis behavioral->histopathology

Workflow for Synthesis and Evaluation of Derivatives.

Hypothetical Application Notes and Protocols

While specific data for derivatives of this compound is not available, the following sections provide generalized protocols that can be adapted for newly synthesized compounds.

Application Note: Screening for Acetylcholinesterase (AChE) Inhibitory Activity

Objective: To assess the potential of novel thiazole derivatives as inhibitors of AChE, a key target in Alzheimer's disease therapy.

Principle: The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.

Protocol: In Vitro AChE Inhibition Assay

  • Materials:

    • Human recombinant AChE

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compounds (dissolved in DMSO)

    • Donepezil (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Add 25 µL of various concentrations of the test compound or positive control to the wells of a 96-well plate.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation:

CompoundAChE IC50 (µM)
Derivative 1[Insert Value]
Derivative 2[Insert Value]
Donepezil[Insert Value]
Application Note: Evaluation of Neuroprotective Effects

Objective: To determine the ability of novel thiazole derivatives to protect neuronal cells from oxidative stress-induced cell death.

Principle: The neuroblastoma cell line SH-SY5Y is a widely used model for studying neurotoxicity and neuroprotection. Oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), and the protective effect of the test compounds can be assessed using a cell viability assay such as the MTT assay.

Protocol: Neuroprotection Assay in SH-SY5Y Cells

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • DMEM/F12 medium supplemented with FBS and antibiotics

    • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

    • 96-well cell culture plates

    • CO₂ incubator

    • Microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight in a CO₂ incubator.

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Induce oxidative stress by adding H₂O₂ or 6-OHDA to the wells (excluding the control wells) and incubate for 24 hours.

    • After incubation, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation:

CompoundConcentration (µM)% Cell Viability (vs. H₂O₂ treated)
Derivative 11[Insert Value]
10[Insert Value]
100[Insert Value]
Derivative 21[Insert Value]
10[Insert Value]
100[Insert Value]

Conclusion

This compound serves as a promising scaffold for the development of novel drug candidates for the treatment of neurological disorders. Its chemical versatility allows for the synthesis of a diverse range of derivatives that can be screened against various CNS targets. The protocols and workflows outlined in this document provide a foundational framework for researchers to explore the potential of these compounds in the ongoing search for more effective therapies for debilitating neurological conditions. Further research is warranted to synthesize and evaluate specific derivatives of this compound to uncover their therapeutic potential.

References

Application Notes: 2-Morpholino-1,3-thiazole-5-carbaldehyde in the Development of Diagnostic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and the development of novel diagnostic tools.[1] Its unique structure, incorporating a thiazole ring, a morpholine moiety, and a reactive carbaldehyde group, provides a foundation for the synthesis of a wide array of bioactive molecules. While primarily recognized as an intermediate in the synthesis of pharmaceuticals, including potential anti-cancer and antimicrobial agents, its utility extends to the creation of specialized diagnostic reagents.[1] The inherent chemical properties of this compound make it a promising candidate for the design of probes for bioimaging and enzyme activity assays.

The thiazole core is a common feature in many biologically active compounds and fluorescent dyes, offering a stable and electronically tunable platform. The morpholine group often enhances aqueous solubility and can act as an electron-donating group, influencing the photophysical properties of a molecule. Critically, the aldehyde functional group provides a reactive handle for covalent modification, enabling the conjugation of this scaffold to other molecules or its use in reactions that generate a detectable signal.

These application notes provide a hypothetical framework for the utilization of this compound as a core component in the development of a diagnostic probe for hydrazine-containing compounds, such as the pharmaceutical isoniazid.

Principle of Application: Detection of Hydrazine-Containing Analytes

The aldehyde group of this compound can undergo a condensation reaction with hydrazine derivatives to form a stable hydrazone. This reaction can be exploited for diagnostic purposes if the formation of the hydrazone leads to a discernible change in the photophysical properties of the molecule, such as the appearance or enhancement of fluorescence.

In its native state, the this compound scaffold may exhibit minimal fluorescence. However, upon reaction with a hydrazine-containing analyte, the formation of the extended π-conjugated system of the hydrazone derivative can result in a significant increase in fluorescence intensity at a specific wavelength. This "turn-on" fluorescent response forms the basis of a highly sensitive and selective detection method.

A potential application of this principle is the detection of the anti-tuberculosis drug isoniazid, which contains a hydrazine moiety. A diagnostic reagent based on this compound could provide a rapid and sensitive method for quantifying isoniazid levels in biological samples, aiding in therapeutic drug monitoring.

Hypothetical Performance Data

The following table summarizes the anticipated performance characteristics of a diagnostic assay based on this compound for the detection of isoniazid. These values are hypothetical and would require experimental validation.

ParameterHypothetical Value
Excitation Wavelength (λex)365 nm
Emission Wavelength (λem)450 nm
Limit of Detection (LOD)0.1 µM
Limit of Quantification (LOQ)0.5 µM
Linear Range0.5 - 20 µM
SpecificityHigh for hydrazine-containing compounds
Reaction Time< 15 minutes

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a standardized stock solution for use in diagnostic assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Accurately weigh 5 mg of this compound.

  • Dissolve the compound in 1 mL of anhydrous DMSO to prepare a stock solution of 5 mg/mL.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro Detection of Isoniazid using a this compound-based Probe

Objective: To quantify the concentration of isoniazid in an aqueous sample.

Materials:

  • This compound stock solution (from Protocol 1)

  • Isoniazid standards of known concentrations

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the probe by diluting the stock solution of this compound to 10 µM in PBS.

  • Prepare a serial dilution of isoniazid standards in PBS (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).

  • In a 96-well microplate, add 50 µL of each isoniazid standard or unknown sample per well.

  • To each well, add 50 µL of the 10 µM probe working solution.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation set to 365 nm and emission set to 450 nm.

  • Construct a calibration curve by plotting the fluorescence intensity against the concentration of the isoniazid standards.

  • Determine the concentration of isoniazid in the unknown samples by interpolating their fluorescence readings from the calibration curve.

Visualizations

G cluster_0 Probe Activation Pathway Probe This compound (Non-fluorescent) Reaction Condensation Reaction Probe->Reaction Analyte Hydrazine-containing Analyte (e.g., Isoniazid) Analyte->Reaction Product Hydrazone Adduct (Fluorescent) Reaction->Product

Caption: Proposed mechanism of probe activation.

G cluster_1 Experimental Workflow A Prepare Probe and Analyte Solutions B Mix Probe and Analyte A->B Step 1 C Incubate at Room Temperature B->C Step 2 D Measure Fluorescence C->D Step 3 E Data Analysis D->E Step 4

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield of 2-Morpholino-1,3-thiazole-5-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound, in this case, 2-morpholinothiazole, using a Vilsmeier reagent.[1][2]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is typically generated in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2] The reaction is usually performed at low temperatures (e.g., 0°C) before the addition of the substrate.

Q3: What are the common side reactions in this synthesis, and how can they be minimized?

The primary side reactions involve the Vilsmeier reagent reacting with the morpholine nitrogen or other reactive sites. Key side reactions include:

  • Decomposition of the starting material: This can occur under overly harsh conditions, such as excessively high temperatures or a high concentration of POCl₃.

  • Formation of byproducts: Impurities in the starting material or the presence of moisture can lead to the formation of undesired byproducts.

To minimize these side reactions, it is crucial to use anhydrous reagents and solvents, maintain optimal reaction temperatures, and carefully control the stoichiometry of the reactants.

Q4: How does the purity of the starting material, 2-morpholinothiazole, affect the yield?

The purity of the 2-morpholinothiazole is critical. Impurities can interfere with the Vilsmeier-Haack reaction, leading to lower yields and the formation of complex mixtures that are difficult to purify. It is highly recommended to use highly pure 2-morpholinothiazole for the formylation reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture.2. Reaction temperature is too low for the substrate.3. Insufficient reaction time.4. Poor quality of starting 2-morpholinothiazole.1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-purity POCl₃.2. While the initial formation of the Vilsmeier reagent is done at 0°C, the formylation step may require gentle heating. Gradually increase the temperature (e.g., to 40-60°C) and monitor the reaction by TLC.3. Extend the reaction time and monitor its progress using Thin Layer Chromatography (TLC).4. Purify the 2-morpholinothiazole by recrystallization or column chromatography before use.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high.2. Excessive amount of POCl₃.3. Runaway reaction.1. Maintain the recommended temperature range. For the Vilsmeier reagent formation, keep the temperature below 10°C. For the formylation, increase the temperature gradually.2. Use a precise molar ratio of POCl₃ to DMF (typically 1:1 to 1:1.2). An excess of POCl₃ can lead to decomposition.3. Add the reagents dropwise and with efficient stirring to control the exothermic nature of the reaction.
Difficult Purification of the Final Product 1. Presence of multiple byproducts.2. Incomplete hydrolysis of the iminium intermediate.1. Optimize the reaction conditions (temperature, stoichiometry) to minimize side reactions. Consider using a different solvent for extraction or a more effective mobile phase for column chromatography.2. Ensure the aqueous workup is thorough. Stir the reaction mixture with ice-cold water or a mild base (like sodium acetate solution) for a sufficient amount of time to ensure complete hydrolysis.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is representative and based on general principles of the Vilsmeier-Haack reaction for similar heterocyclic substrates. Optimal conditions for a specific experimental setup should be determined empirically.

Parameter Condition A Yield (%) Condition B Yield (%) Condition C Yield (%) Remarks
Temperature 0°C → RT~65%60°C~80%100°C~50%Higher temperatures can increase reaction rate but may lead to decomposition if excessive.
POCl₃ : DMF Ratio 1 : 1~70%1.2 : 1~85%2 : 1~40%A slight excess of POCl₃ can drive the reaction to completion, but a large excess often leads to side reactions and lower yields.
Reaction Time 2 hours~60%6 hours~82%12 hours~80%The reaction should be monitored by TLC to determine the optimal time for completion. Prolonged reaction times may not significantly increase the yield and could lead to byproduct formation.
Solvent Dichloromethane~75%1,2-Dichloroethane~80%Acetonitrile~68%Chlorinated solvents are generally effective. The choice of solvent can influence the solubility of intermediates and the reaction rate.

Experimental Protocols

Protocol 1: Synthesis of 2-morpholinothiazole (Precursor)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorothiazole (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Morpholine: Add morpholine (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude 2-morpholinothiazole by column chromatography on silica gel or recrystallization.

Protocol 2: Vilsmeier-Haack Synthesis of this compound
  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF while maintaining the temperature below 10°C. Stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-morpholinothiazole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C. Stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium acetate or a dilute sodium hydroxide solution to neutralize the mixture to a pH of 7-8. Stir for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Mandatory Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_formylation Vilsmeier-Haack Formylation 2-chlorothiazole 2-chlorothiazole Reaction1 Nucleophilic Substitution 2-chlorothiazole->Reaction1 Morpholine Morpholine Morpholine->Reaction1 2-morpholinothiazole 2-morpholinothiazole Reaction1->2-morpholinothiazole Formylation Formylation 2-morpholinothiazole->Formylation 2-morpholinothiazole->Formylation DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Hydrolysis Aqueous Work-up & Hydrolysis Formylation->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

vilsmeier_haack_mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation_hydrolysis Formylation and Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl3 POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier_Reagent - OPOCl2- Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Morpholinothiazole 2-Morpholinothiazole (Nucleophile) Morpholinothiazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H+ Final_Product This compound Iminium_Salt->Final_Product + H2O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack reaction for 2-morpholinothiazole.

References

Technical Support Center: 2-Morpholino-1,3-thiazole-5-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Morpholino-1,3-thiazole-5-carbaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Purity After Column Chromatography

Potential Cause Recommended Solutions
Inappropriate Solvent System The polarity of the elution solvent may not be optimal for separating the target compound from impurities.
- Action: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides good separation (target Rf ~0.3).[1]
Co-eluting Impurities Impurities may have similar polarity to the product, making separation by silica gel chromatography difficult.
- Action 1: Try a different stationary phase, such as alumina.[1] - Action 2: Consider an alternative purification technique like recrystallization.
Compound Degradation on Silica Gel Aldehyd functionalities can sometimes be sensitive to the acidic nature of silica gel, leading to the formation of acetals or hemiacetals, especially when using alcohol-based solvents.[1]
- Action: Deactivate the silica gel by pre-treating the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.1-1%).[1] Avoid using alcohol-based solvents if degradation is suspected.[1]

Problem 2: Product Appears as Multiple Spots on TLC After Purification

Potential Cause Recommended Solutions
Incomplete Reaction The presence of starting materials in the purified product.
- Action: Monitor the reaction progress closely using TLC to ensure all starting materials are consumed before work-up and purification.[2]
Formation of Side Products Unwanted side reactions can lead to impurities that are difficult to remove. For thiazole syntheses, these can include isomeric thiazoles or byproducts from the condensation reaction.[2]
- Action: Re-purify the product using a different method (e.g., recrystallization if column chromatography was initially used) or optimize the column chromatography conditions with a shallower solvent gradient.
Oxidation of the Aldehyde The aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid, which will appear as a separate spot on TLC.[3][4]
- Action: If the impurity is the carboxylic acid, it can often be removed by washing the crude product with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during the work-up.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for column chromatography of this compound?

A common starting point for the purification of polar compounds like thiazole derivatives is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.[1][2] It is crucial to first determine the optimal solvent system by running TLC plates with varying ratios of these solvents to achieve good separation.

Q2: How can I prevent the oxidation of the aldehyde during purification and storage?

To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. Store the purified compound in a cool, dry, and dark place.[5]

Q3: Is recrystallization a suitable purification method for this compound?

Yes, recrystallization can be an effective method for purifying solid organic compounds like this one.[2] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures or are insoluble. A mixture of solvents, such as hexane/ethyl acetate, has been used for recrystallizing similar thiazole derivatives.[6]

Q4: My purified product has a low melting point and appears as an oil, but the literature reports it as a solid. What could be the issue?

The presence of residual solvent or impurities can depress the melting point of a compound and cause it to appear as an oil. Ensure the product is thoroughly dried under high vacuum to remove any remaining solvent. If the issue persists, re-purification using one of the methods described above may be necessary.

Experimental Protocols

Column Chromatography Protocol

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity solvent system determined by TLC analysis.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity of the solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Recrystallization Protocol

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (or solvent mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum.

Visualizations

Purification_Workflow cluster_prep Initial Assessment cluster_purification Purification Method cluster_analysis Purity Check crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis Assess purity & impurity profile column_chrom Column Chromatography tlc_analysis->column_chrom Good separation recrystallization Recrystallization tlc_analysis->recrystallization Solid with suitable solvent purity_check Check Purity (TLC, NMR, etc.) column_chrom->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% impure_product Repurify or Troubleshoot purity_check->impure_product Purity < 95% impure_product->tlc_analysis Re-evaluate

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Purification cluster_problem Identify the Issue cluster_solutions_multi Solutions for Multiple Spots cluster_solutions_yield Solutions for Low Yield start Impure Product After Purification multiple_spots Multiple Spots on TLC? start->multiple_spots low_yield Low Yield? start->low_yield optimize_column Optimize Chromatography multiple_spots->optimize_column Yes change_method Change Purification Method multiple_spots->change_method Yes base_wash Aqueous Base Wash multiple_spots->base_wash Acidic impurity suspected check_fractions Re-check All Fractions low_yield->check_fractions Yes optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction Yes end Pure Product optimize_column->end change_method->end base_wash->end check_fractions->end optimize_reaction->start Re-run reaction

Caption: Troubleshooting guide for common purification problems.

References

Stability and proper storage of 2-Morpholino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, proper storage, and troubleshooting for experiments involving 2-Morpholino-1,3-thiazole-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C (36-46°F).[1] It is also advised to store it in a dry, dark place, and for long-term storage, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.

Q2: What is the appearance and stability of this compound?

Q3: What solvents are suitable for dissolving this compound?

A3: While specific solubility data is limited, based on its chemical structure, it is expected to be soluble in many common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Its solubility in alcohols like methanol and ethanol may vary. It is likely to have low solubility in water and non-polar solvents like hexanes.

Q4: What are the main safety precautions when handling this compound?

A4: It is important to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Stability and Storage Summary

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation processes.
Atmosphere Inert gas (Argon/Nitrogen)To prevent oxidation of the aldehyde group.
Light Amber vial/dark placeTo prevent photo-degradation of the thiazole ring.
Moisture Tightly sealed container, dryTo prevent hydrolysis or reaction with the aldehyde.

Troubleshooting Guides for Common Reactions

The electron-donating morpholino group makes the aldehyde of this compound less reactive than simple aromatic aldehydes. This should be taken into account when planning and troubleshooting reactions.

Reductive Amination

Problem: Low or no conversion to the desired amine.

Figure 1: Troubleshooting workflow for reductive amination.

Possible Causes and Solutions:

  • Low Aldehyde Reactivity: The electron-rich nature of the thiazole ring can decrease the electrophilicity of the aldehyde.

    • Solution: Consider adding a catalytic amount of a mild Lewis acid (e.g., ZnCl₂) to activate the carbonyl group.

  • Inefficient Imine Formation: The equilibrium may not favor the imine.

    • Solution: Use a dehydrating agent like molecular sieves to remove water and drive the reaction forward. You can also try a co-solvent system that allows for azeotropic removal of water.

  • Reducing Agent Issues: The chosen reducing agent might be too harsh, leading to side reactions, or too weak for the formed iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is selective for the iminium ion over the aldehyde.

Knoevenagel Condensation

Problem: The condensation reaction is sluggish or does not proceed.

Figure 2: Troubleshooting Knoevenagel condensation.

Possible Causes and Solutions:

  • Insufficient Aldehyde Electrophilicity: As with reductive amination, the electron-rich system can be a hindrance.

    • Solution: Employing a more potent catalyst system, such as piperidine with a stoichiometric amount of acetic acid, can enhance the reaction rate.

  • Water Inhibition: The water produced during the reaction can inhibit the catalyst and shift the equilibrium backward.

    • Solution: Use a Dean-Stark apparatus with a suitable solvent like toluene to remove water as it forms.

Wittig Reaction

Problem: Low yield of the desired alkene and recovery of starting aldehyde.

Figure 3: Troubleshooting the Wittig reaction.

Possible Causes and Solutions:

  • Ylide Instability or Low Reactivity: The phosphorus ylide may be decomposing or not reactive enough to attack the electron-rich aldehyde.

    • Solution: Generate the ylide in situ at a low temperature and add the aldehyde solution slowly. For less reactive aldehydes, a more nucleophilic, non-stabilized ylide may be necessary.

  • Steric Hindrance: The morpholino group may present some steric bulk.

    • Solution: The Horner-Wadsworth-Emmons reaction, using a phosphonate ester, is often more effective with sterically hindered or electron-rich aldehydes and can favor the formation of the (E)-alkene.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.

Stability Study in Solution

This protocol can be adapted to assess the stability of the compound in different solvents over time.

  • Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

  • Divide the stock solution into several amber HPLC vials.

  • Store the vials under different conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze a vial from each storage condition by the HPLC method described above.

  • Compare the peak area of the main compound and look for the appearance of new peaks, which would indicate degradation.

  • Plot the percentage of the remaining compound against time for each condition to determine the stability profile.

References

Hantzsch Thiazole Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this fundamental reaction. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives.[1] It involves the condensation reaction between an α-haloketone and a thioamide.[1][2] The reaction proceeds through a sequence of steps including a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4]

Q2: What are the most common reasons for low yields in the Hantzsch synthesis?

Low yields are a frequent issue and can be attributed to several factors:

  • Poor quality of starting materials: Impurities in the α-haloketone or thioamide can lead to undesirable side reactions.[5][6] α-haloketones, in particular, can be unstable and decompose over time.[3]

  • Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time can significantly influence the reaction's outcome.[5][6]

  • Incomplete reaction: The reaction may not have proceeded to completion, leaving significant amounts of starting materials.[5]

  • Side reactions: The formation of byproducts can consume reactants and reduce the yield of the desired thiazole.[5]

  • Product loss during workup: The isolation and purification procedures may not be optimized, leading to a loss of the final product.[5]

Q3: What are the typical side products observed in this reaction?

Several side products can be formed, complicating purification and reducing yields:

  • Unreacted starting materials: If the reaction does not go to completion, both the α-haloketone and thioamide will be present in the crude product.[5]

  • Formation of oxazoles: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct may form.[5]

  • Dimerization or polymerization: Under certain conditions, the reactants or reactive intermediates can undergo self-condensation.[5]

  • Isomeric thiazoles: Depending on the substrates, the formation of regioisomers is possible.[5]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.[5][7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield is a common frustration. This guide provides a systematic approach to identifying and resolving the underlying issues.

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed check_reagents Verify Starting Material Quality (Purity, Stability) start->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_reagents->optimize_conditions Reagents OK fail Persistent Low Yield check_reagents->fail Reagents Impure check_workup Review Workup & Purification (pH control, Extraction) optimize_conditions->check_workup Conditions Optimized optimize_conditions->fail Optimization Fails consider_catalyst Consider Using a Catalyst (e.g., PTSA, SiW/SiO2) check_workup->consider_catalyst Workup OK check_workup->fail Product Loss in Workup success Improved Yield consider_catalyst->success Catalyst Effective consider_catalyst->fail Catalyst Ineffective

Caption: A logical workflow for troubleshooting low product yield.

Detailed Troubleshooting Steps:

  • Step 1: Verify Starting Material Quality

    • α-Haloketones: These can be lachrymatory and may decompose upon storage.[3] Ensure they are fresh or have been stored properly. If necessary, purify by recrystallization.

    • Thioamides: Check the purity of the thioamide. Thioamides can be unstable, especially in acidic conditions.[3]

  • Step 2: Optimize Reaction Conditions

    • Solvent: The choice of solvent is critical. Polar protic solvents like ethanol and methanol are commonly used.[3] However, screening different solvents can significantly improve yields.[6][8]

    • Temperature: Many Hantzsch syntheses require heating.[3] If the reaction is slow at room temperature, gradually increase the heat while monitoring with TLC. Excessive heat can promote side reactions.[3] Microwave-assisted synthesis can be an effective alternative to conventional heating, often leading to shorter reaction times and higher yields.[9][10]

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can result in the formation of degradation products.

  • Step 3: Review Workup and Purification

    • During the workup, careful control of pH during neutralization is important to prevent hydrolysis of the product.[3]

    • If the product is precipitated, ensure complete precipitation and minimize losses during filtration.[7]

    • For column chromatography, select an appropriate solvent system to ensure good separation from impurities.

  • Step 4: Consider Using a Catalyst

    • Acid catalysts like p-toluenesulfonic acid (PTSA) can be employed to improve the reaction rate.[9]

    • Heterogeneous catalysts, such as silica-supported tungstosilisic acid (SiW/SiO2), have been shown to be effective and reusable, offering a greener alternative.[9][11]

Problem 2: Multiple Spots on TLC / Difficult Purification

The presence of multiple spots on a TLC plate indicates a mixture of compounds, making purification challenging.

Troubleshooting Workflow for Impure Product

start Impure Product (Multiple TLC Spots) identify_spots Identify Spots (Co-spot with Starting Materials) start->identify_spots incomplete_rxn Incomplete Reaction: Optimize Reaction Time/Temp identify_spots->incomplete_rxn Starting Material(s) Present side_products Side Products Present: Adjust Stoichiometry, Check Reagent Purity identify_spots->side_products Unknown Spots Present optimize_purification Optimize Purification Method (Recrystallization, Chromatography) incomplete_rxn->optimize_purification side_products->optimize_purification success Pure Product Obtained optimize_purification->success Successful Separation fail Purification Unsuccessful optimize_purification->fail Co-eluting Impurities

Caption: A logical workflow for addressing product impurity issues.

Detailed Troubleshooting Steps:

  • Step 1: Identify the Spots

    • Co-spot the crude reaction mixture with your starting materials on the TLC plate to identify unreacted reagents.

  • Step 2: Address Incomplete Reaction

    • If starting materials are present, the reaction has not gone to completion. Increase the reaction time or temperature and monitor by TLC.

  • Step 3: Mitigate Side Product Formation

    • Check Reagent Purity: As mentioned, impurities in the thioamide can lead to oxazole formation.[5] Purify the starting materials if necessary.

    • Adjust Stoichiometry: Using a slight excess of the thioamide (e.g., 1.1-1.5 equivalents) can sometimes help to drive the reaction to completion and consume the α-haloketone.[4]

  • Step 4: Optimize Purification

    • Recrystallization: This is often an effective method for purifying solid products.[5] Experiment with different solvents to find one that provides good recovery of pure crystals.

    • Column Chromatography: For complex mixtures, column chromatography is the method of choice. A step-gradient elution can be helpful in separating closely eluting compounds.

Data Presentation

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield

SolventTemperature (°C)Time (h)Yield (%)Reference
Ethanol/Water (1:1)Reflux (65)2-3.579-90[11]
MethanolReflux8Lower Yields[10]
1-ButanolRefluxVariableEffective[8]
2-PropanolRefluxVariableEffective[8]
WaterRefluxVariableEffective[8]
Solvent-freeRoom Temp0.05-0.185-95[12]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

MethodSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingMethanolReflux8 hLower[10]
Microwave IrradiationMethanol9030 min95[10]
Conventional HeatingEthanol/Water (1:1)652-3.5 h79-90[11]
Ultrasonic IrradiationEthanol/Water (1:1)Room Temp1.5-2 h79-90[11]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-Haloketone (1.0 eq)

  • Thioamide (1.0-1.2 eq)

  • Ethanol (or other suitable solvent)

  • 5% Aqueous sodium bicarbonate or sodium carbonate solution

  • Stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone in ethanol.[5]

  • Add the thioamide to the solution.[5]

  • Heat the mixture to reflux and monitor the reaction's progress using TLC.[5]

  • Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.[5]

  • Pour the reaction mixture into a beaker containing the aqueous sodium bicarbonate solution and stir.[7]

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water or ethanol.[5][7]

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.[5]

  • The crude product can then be purified by recrystallization or column chromatography.[5]

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This method can significantly reduce reaction times and improve yields.

Materials:

  • α-Haloketone (1.0 eq)

  • Thioamide (1.0-1.5 eq)

  • Methanol (or other suitable microwave-safe solvent)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the α-haloketone and the thioamide.[10]

  • Add methanol and the stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 90-130°C) for the specified time (e.g., 10-30 minutes).[10]

  • After the reaction is complete, cool the vial to room temperature.

  • The workup and purification can then be carried out as described in the conventional heating protocol.

References

Optimizing reaction conditions for synthesizing thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiazole derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of thiazole derivatives, particularly via the Hantzsch synthesis, and provides actionable solutions.

Problem 1: Low or No Product Yield

Low yields are a frequent issue in thiazole synthesis. Several factors can contribute to this problem, from the quality of starting materials to suboptimal reaction conditions.

Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials - Ensure the purity of α-haloketones and thioamides, as impurities can lead to side reactions.[1] - Use fresh α-haloketone, as it can decompose over time. - Confirm the stability of the thioamide, which can be unstable, especially in acidic conditions.[2]
Suboptimal Reaction Conditions - Temperature: The reaction may require heating. Gradually increase the temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC). Conversely, excessive heat can promote side product formation.[1] - Reaction Time: The reaction may not have reached completion. Monitor the reaction with TLC until the starting materials are consumed.[1] - Solvent: The choice of solvent is critical. Polar protic solvents like ethanol and methanol are commonly used.[1] Consider screening different solvents to find the optimal one for your specific substrates.[2]
Incomplete Reaction - Monitor the reaction progress using TLC. The disappearance of starting material spots and the appearance of a product spot indicate the reaction is proceeding.[1]
Side Reactions - The formation of byproducts can consume reactants and reduce the yield of the desired product.[1] Consider adjusting the reaction conditions or purification strategy to minimize side reactions.

Problem 2: Formation of Multiple Products or Impurities

The appearance of multiple spots on a TLC plate indicates the presence of impurities or side products.

Potential Side Product/Impurity Identification and Solution
Unreacted Starting Materials - If the reaction is incomplete, spots corresponding to the α-haloketone and thioamide will be visible on the TLC plate.[1] Solution: Increase reaction time or temperature.
Formation of an Oxazole - If the thioamide is contaminated with its corresponding amide, an oxazole byproduct may form.[1] Solution: Use a highly pure thioamide.
Dimerization or Polymerization - Under certain conditions, reactants or intermediates can self-condense.[1] Solution: Optimize reactant concentrations and temperature.
Formation of Isomeric Thiazoles - The reaction of α-haloketones with N-monosubstituted thioureas can lead to different isomers depending on the reaction conditions.[3] - Neutral Solvents: Exclusively form 2-(N-substituted amino)thiazoles. - Acidic Conditions: Can form a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3] Solution: Carefully control the pH of the reaction medium to favor the desired isomer.

Problem 3: Difficulty in Product Purification

Purifying the desired thiazole derivative from the reaction mixture can be challenging.

Purification Method Description and Recommendations
Recrystallization - A common and effective method for purifying solid organic compounds.[1] Choose a solvent in which the product is soluble at high temperatures but insoluble at low temperatures.
Column Chromatography - A versatile technique for separating compounds with different polarities.[4] Use a suitable stationary phase (e.g., silica gel) and a mobile phase (eluent) that provides good separation of the product from impurities.[4] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective.[4]
Liquid-Liquid Extraction - Useful for separating the product based on its solubility in two immiscible liquid phases.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to produce a thiazole ring system.[5] It is a widely used method due to its reliability and the accessibility of starting materials.

Q2: What are the typical reaction conditions for the Hantzsch synthesis?

Traditional methods often involve heating the reactants in a solvent like ethanol for several hours.[1][2] However, modern approaches such as microwave-assisted synthesis can significantly reduce reaction times to minutes and may be conducted at temperatures around 90-130°C.[2] Solvent-free methods are also available and can provide excellent yields in a short time.[6]

Q3: How can I improve the yield and reduce the reaction time of my thiazole synthesis?

Microwave-assisted synthesis is a powerful technique to dramatically reduce reaction times and often increase product yields.[7][8] Solvent-free reactions, sometimes performed with grinding at room temperature or with microwave irradiation, can also be highly efficient.[6][9]

Q4: My palladium-catalyzed cross-coupling reaction on a thiazole is not working well. What could be the problem?

The sulfur atom in the thiazole ring can act as a poison for palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity. This often requires using a higher catalyst loading to achieve a reasonable reaction rate.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 2-substituted-thiazol-4(5H)-ones

EntrySubstituentConventional Method (Yield %)Conventional Method (Time, h)Microwave Method (Yield %)Microwave Method (Time, min)
6aH851.59210
6b4-CH₃821.59012
6c4-OCH₃801.58815
6d4-Cl881.59510
6e4-NO₂791.58515
6f2,4-diCl901.59610

Data extracted from a study on the synthesis of 2-substituted-thiazol-4(5H)-ones. The conventional method involved heating at 80°C, while the microwave method was performed at 70°C and 420W.

Table 2: Effect of Catalyst and Solvent on a Three-Component Hantzsch Thiazole Synthesis

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1-EtOH1240
2-CH₃CN1235
3-THF1220
4-H₂O1255
5SiW.SiO₂ (1)EtOH3.590
6SiW.SiO₂ (1)CH₃CN485
7SiW.SiO₂ (1)THF570
8SiW.SiO₂ (1)H₂O4.580
9SiW.SiO₂ (1)Solvent-free (80°C)292

Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives using silica supported tungstosilisic acid (SiW.SiO₂) as a reusable catalyst.[10]

Experimental Protocols

1. General Protocol for Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole.

  • Materials:

    • 2-bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a stir bar.

    • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[11]

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction mixture into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[11]

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with water.

    • Allow the solid to air dry.

2. Protocol for Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol provides a general method for the synthesis of 2-(2-(substituted-benzylidene)hydrazinyl)thiazol-4(5H)-one.

  • Materials:

    • Thiosemicarbazone derivative (1.1 mmol)

    • 2-chloro-N-phenethylacetamide (1.1 mmol)

    • Ethanol (4 mL)

  • Procedure:

    • In a microwave reaction vessel, combine the thiosemicarbazone and 2-chloro-N-phenethylacetamide in ethanol.

    • Heat the mixture in a microwave reactor to 70°C at 420W for 10-15 minutes.[8]

    • Monitor the reaction completion by TLC.

    • After completion, cool the reaction mixture.

    • Filter the solid product and recrystallize from a suitable solvent (e.g., DMF:methanol 2:1).[8]

3. Protocol for Solvent-Free Hantzsch Thiazole Synthesis

This protocol describes a one-pot, solvent-free synthesis of Hantzsch thiazole derivatives.

  • Materials:

    • α-haloketone (1 mmol)

    • Thiourea (1 mmol)

    • Substituted o-hydroxybenzaldehyde (1 mmol)

    • Ethanol (2-4 drops)

  • Procedure:

    • In a mortar, add the α-haloketone and thiourea and wet with 2-4 drops of ethanol.

    • Add the substituted o-hydroxybenzaldehyde.

    • Grind the mixture with a pestle at room temperature for the required time (monitor by TLC, typically a few minutes).[6]

    • After completion, the solid product can be purified by recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine α-haloketone and Thioamide solvent Add Solvent (e.g., Ethanol) reagents->solvent 1. heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating 2. monitoring Monitor Progress by TLC heating->monitoring 3. cool Cool to Room Temperature monitoring->cool 4. precipitate Precipitate Product (e.g., with base) cool->precipitate 5. filter Filter Solid Product precipitate->filter 6. purify Recrystallization or Column Chromatography filter->purify 7.

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagent Purity and Stability start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_reagents Use Pure/Fresh Reagents reagents_ok->optimize_reagents No check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions Yes optimize_reagents->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temp, Time, or Screen Solvents conditions_ok->optimize_conditions No check_tlc Analyze TLC for Side Products conditions_ok->check_tlc Yes optimize_conditions->check_tlc side_products Side Products Present? check_tlc->side_products adjust_ph Adjust pH for Regioselectivity side_products->adjust_ph Yes (Isomers) improve_purification Improve Purification Strategy side_products->improve_purification Yes (Other) success Improved Yield side_products->success No adjust_ph->success improve_purification->success

Caption: Troubleshooting decision tree for low-yield thiazole synthesis.

References

Addressing solubility issues of 2-Morpholino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Morpholino-1,3-thiazole-5-carbaldehyde

This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility challenges encountered with this compound (CAS No. 1011-41-2) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterocyclic organic compound. It is primarily utilized as a chemical intermediate or building block in medicinal chemistry and organic synthesis.[1] Its thiazole and morpholine components make it a valuable scaffold for creating more complex molecules, including novel anti-cancer and antimicrobial compounds.[1]

Q2: What are the general solubility characteristics of this compound?

A2: While specific, publicly available quantitative solubility data for this exact compound is limited, its chemical structure suggests it is a lipophilic (hydrophobic) molecule. Compounds of this nature are typically poorly soluble in aqueous solutions like water or buffers (e.g., PBS) but exhibit good solubility in organic solvents.[2][3]

Q3: What solvents are recommended for preparing a stock solution?

A3: For poorly water-soluble compounds, the standard recommendation is to prepare a high-concentration stock solution in an anhydrous organic solvent.[4] The most common and recommended solvent for this purpose is Dimethyl Sulfoxide (DMSO). Other potential organic solvents include Dimethylformamide (DMF) or ethanol, though DMSO is generally preferred for its high solvating power and compatibility with many biological assays at low final concentrations.[3]

Q4: Can I dissolve this compound directly in my aqueous cell culture medium or assay buffer?

A4: Direct dissolution in aqueous media is not recommended and is likely to fail due to the compound's low intrinsic aqueous solubility.[2] Attempting to do so will likely result in an insoluble suspension, leading to inaccurate concentration and unreliable experimental results. The correct procedure is to first create a concentrated stock solution in DMSO.

Q5: What are the predicted physicochemical properties for this compound?

A5: Since experimental data is scarce, computational predictions are used to estimate the compound's properties. These values help predict its behavior in different solvent systems.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 198.24 g/mol N/A
XLogP3 0.8Indicates moderate lipophilicity; suggests poor aqueous solubility.
Hydrogen Bond Donors 0Fewer interactions with polar solvents like water.
Hydrogen Bond Acceptors 4Can interact with protic solvents, but overall structure dominates.

Note: Data is computationally predicted and should be used as a guideline. XLogP3 is a measure of hydrophobicity; a higher value suggests lower water solubility.

Troubleshooting Guide: Precipitation Issues

This guide addresses common precipitation problems in a question-and-answer format.

Q6: My compound precipitated immediately when I added the DMSO stock to my aqueous buffer. What went wrong?

A6: This is a common issue known as "solvent-shifting precipitation" and can be caused by several factors:

  • Final Concentration is Too High: The concentration of the compound in your final aqueous solution likely exceeds its maximum solubility in that specific medium.[2][4]

  • Rapid Polarity Shift: Adding a concentrated DMSO stock directly into an aqueous solution causes a rapid change in the solvent environment from organic to aqueous, drastically reducing the compound's solubility and causing it to crash out of solution.[2]

  • Improper Mixing Technique: Insufficient mixing can create localized areas of high concentration, leading to precipitation before the compound can be adequately dispersed.[2]

Recommended Solutions:

  • Lower the Final Concentration: Attempt the experiment again with a lower target concentration.

  • Improve Mixing Technique: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer.[2][4] This rapid dispersion helps prevent localized supersaturation.

  • Pre-warm the Aqueous Solution: Pre-warming your cell culture media or buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility.[4]

  • Check Final DMSO Percentage: Ensure the final concentration of DMSO in your assay is between 0.1% and 0.5%. While higher DMSO levels might increase solubility, they can also introduce toxicity in cell-based assays. Always run a vehicle control with the identical final DMSO concentration.

Q7: My solution was clear initially but became cloudy or showed a precipitate after incubation. Why?

A7: This suggests the compound has limited stability or solubility under your specific experimental conditions over time.

  • Temperature Shift: Moving from room temperature preparation to a 37°C incubator can affect solubility.[4]

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in complex media like cell culture fluid, leading to precipitation.[4]

  • pH Shift: Changes in pH within the medium due to CO2 environment or cellular metabolism can alter the ionization state and solubility of a compound.[4]

Recommended Solutions:

  • Assess Stability: Test the compound's stability in your specific medium over the intended duration of the experiment.

  • Test in Simpler Buffer: Evaluate solubility in a simple buffer (e.g., PBS) to determine if specific media components are causing the issue.[4]

  • pH Modification: If your experiment allows, testing the compound's solubility at different pH values may reveal a range where it is more stable.[2][5]

Q8: My frozen DMSO stock solution appears to have crystals in it. What should I do?

A8: This can happen if the compound's solubility in DMSO decreases at low temperatures or if the DMSO has absorbed water.

  • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[4]

  • Proper Dissolution Before Use: Before use, warm the vial to room temperature or 37°C and vortex thoroughly to ensure any precipitate is fully redissolved.[4]

  • Use Anhydrous DMSO: Water absorbed by DMSO can significantly reduce the solubility of hydrophobic compounds. Always use high-quality, anhydrous DMSO to prepare stock solutions.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weigh Compound: Accurately weigh a small amount of this compound powder (e.g., 2 mg).

  • Calculate Solvent Volume: Calculate the volume of anhydrous DMSO required to achieve a desired high concentration (e.g., 10-50 mM).

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

  • Dissolve: Add the calculated volume of anhydrous DMSO to the powder.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gentle warming (37°C) or brief sonication can be used to aid dissolution.[5]

  • Inspect: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Store: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.[4][5]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thaw Stock: Thaw a single aliquot of the concentrated DMSO stock solution and bring it to room temperature. Vortex to ensure homogeneity.

  • Prepare Aqueous Buffer: Prepare the final aqueous buffer or cell culture medium. Pre-warm it to the experimental temperature if applicable.[4]

  • Calculate Dilution: Calculate the volume of stock solution needed to reach the final desired concentration. Aim for a final DMSO concentration of ≤0.5%.

  • Add Stock to Buffer (Crucial Step): While vigorously vortexing the aqueous buffer, add the small volume of DMSO stock dropwise directly into the liquid.[2] Never add the aqueous buffer to the DMSO stock.

  • Final Mix: Continue to vortex for another 15-30 seconds to ensure complete and uniform dispersion.[2]

  • Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.[4]

Visualized Workflows

G Diagram 1: Troubleshooting Workflow for Compound Precipitation cluster_start cluster_check cluster_solution start Compound Precipitates in Aqueous Solution check_conc Is final concentration > 10 µM? start->check_conc check_mix Was stock added to vortexing buffer? check_conc->check_mix No sol_conc Solution: Lower the final concentration. check_conc->sol_conc Yes check_time Did precipitation occur over time? check_mix->check_time Yes sol_mix Solution: Improve mixing. Add stock dropwise to vortexing buffer. check_mix->sol_mix No sol_time Solution: Test stability in media. Use solution immediately after preparation. check_time->sol_time Yes sol_final Result: Clear, usable solution check_time->sol_final No sol_conc->sol_final sol_mix->sol_final sol_time->sol_final G Diagram 2: Impact of Solubility in a Drug Discovery Cascade cluster_problems A Compound Synthesis (e.g., using the title compound as an intermediate) B Stock Solution Prep (10-30 mM in DMSO) A->B C High-Throughput Screening (Primary Assay Dilution) B->C D Hit Confirmation & Dose Response (Secondary Assays) C->D ProblemC Precipitation here leads to FALSE NEGATIVES. (Compound not available to act on target) C->ProblemC E In Vivo Studies D->E ProblemD Poor solubility leads to INACCURATE IC50/EC50. (Effective concentration < nominal) D->ProblemD

References

How to avoid side reactions in morpholino-thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for morpholino-thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you achieve high yields and purity in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-morpholino-thiazoles?

The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a morpholino-thiourea. It is a robust and generally high-yielding reaction.[1][2][3]

Q2: What are the primary starting materials required for the Hantzsch synthesis of a 2-morpholino-thiazole?

The essential starting materials are an α-haloketone (e.g., 2-bromoacetophenone or chloroacetone) and a morpholino-thiourea.[1] The morpholino-thiourea can be synthesized from morpholine and a thiophosgene equivalent.

Q3: Is the Hantzsch thiazole synthesis typically a high-yielding reaction?

Yes, the Hantzsch synthesis is known for providing high yields of the thiazole product, often with straightforward purification.[1][3][4] However, optimizing reaction conditions is crucial to maximize both yield and purity.

Troubleshooting Guide: Common Side Reactions and Solutions

This guide addresses specific problems you may encounter during the synthesis of morpholino-thiazoles, their probable causes, and recommended solutions.

Problem 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Poor quality of starting materials Ensure the α-haloketone is fresh and has been stored properly, as they can be lachrymatory and may decompose over time. Verify the purity of the morpholino-thiourea.
Incorrect stoichiometry A slight excess (e.g., 1.5 equivalents) of the morpholino-thiourea is often recommended to ensure the complete consumption of the α-haloketone.[3]
Suboptimal reaction temperature Many Hantzsch syntheses require heating to proceed at an efficient rate. If the reaction is slow at room temperature, gradually increase the heat and monitor the progress using Thin Layer Chromatography (TLC). Be aware that excessive heat can promote the formation of side products.
Inappropriate solvent The choice of solvent can significantly affect the reaction rate and yield. Polar protic solvents such as ethanol and methanol are commonly used and generally give good results.[1]
Problem 2: Formation of a Major Impurity with a Similar Rf to the Product on TLC
Possible CauseTroubleshooting Steps
Formation of an isomeric byproduct When using an N-substituted thiourea (like morpholino-thiourea) under acidic conditions, a common side reaction is the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-(substituted-amino)thiazole.[5]
Solution: Carefully control the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions can significantly suppress the formation of the imino-dihydrothiazole isomer.[1]
Problem 3: Presence of Multiple Unidentified Byproducts
Possible CauseTroubleshooting Steps
Decomposition of the thioamide Thioamides can be unstable, especially under strongly acidic or basic conditions, leading to various side products.[1] The morpholino group, being an electron-donating group, can influence the reactivity of the thioamide.
Solution: Maintain a neutral to slightly basic pH throughout the reaction. Avoid prolonged reaction times at high temperatures.
Side reactions involving starting materials In some variations of the Hantzsch synthesis that involve three components (e.g., an aldehyde, α-haloketone, and thioamide), side reactions between the aldehyde and the other starting materials can occur.
Solution: Optimize the order of addition of the reagents. For instance, pre-forming an intermediate before adding the third component can sometimes prevent unwanted side reactions.
Incorrect workup procedure During the workup, improper pH control during neutralization can lead to the hydrolysis of the product or other sensitive functional groups.
Solution: Carefully adjust the pH during the workup and extraction steps. Use of a buffered solution can be beneficial.

Quantitative Data on Reaction Conditions

Optimizing reaction conditions is critical for minimizing side reactions and maximizing the yield of the desired morpholino-thiazole. The following table summarizes the effect of different catalysts and solvents on the yield of Hantzsch thiazole synthesis.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Silica Supported Tungstosilisic AcidEthanol/Water (1:1)652-3.579-90[6]
None (Ultrasonic Irradiation)Ethanol/Water (1:1)Room Temp.1.5-2High[6]
NoneMethanol1000.5High[1][3]

Experimental Protocols

Protocol 1: High-Purity Synthesis of 2-Morpholino-4-phenylthiazole

This protocol is a standard procedure for the Hantzsch synthesis, optimized for high purity.

Materials:

  • 2-Bromoacetophenone

  • Morpholino-thiourea

  • Methanol

  • 5% aqueous Sodium Carbonate solution

  • Deionized water

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and morpholino-thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water.

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Confirm the structure and purity of the product using techniques such as NMR, IR, and mass spectrometry.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Hantzsch Thiazole Synthesis start α-Haloketone + Morpholino-thiourea intermediate Thioether Intermediate start->intermediate SN2 Reaction cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2-Morpholino-thiazole dehydration->product

Caption: The desired reaction pathway for the Hantzsch synthesis of 2-morpholino-thiazoles.

Side_Reaction_Pathway start α-Haloketone + Morpholino-thiourea (Acidic Conditions) intermediate Protonated Intermediate start->intermediate path_a Desired Cyclization (N-attack) intermediate->path_a path_b Isomeric Cyclization (N'-attack) intermediate->path_b product_desired 2-Morpholino-thiazole path_a->product_desired product_isomer 3-Morpholino-2-imino- 2,3-dihydrothiazole (Side Product) path_b->product_isomer

Caption: Formation of an isomeric side product under acidic conditions.

References

Challenges in scaling up the synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this compound. This compound is a valuable intermediate in medicinal chemistry and drug discovery.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, categorized by the reaction stage. The most common synthetic route involves a two-step process: a Hantzsch thiazole synthesis to create the core 2-morpholinothiazole ring, followed by a Vilsmeier-Haack reaction to introduce the carbaldehyde group at the 5-position.

Part 1: Hantzsch Synthesis of 2-Morpholinothiazole Intermediate

The Hantzsch synthesis is a versatile method for creating thiazole rings by reacting a thioamide with an α-haloketone or its equivalent.[2][3]

Q1: What are the recommended starting materials for the Hantzsch synthesis of the 2-morpholinothiazole intermediate?

A: The standard reactants are 4-morpholinecarbothioamide and an α-haloacetaldehyde equivalent. Due to the instability of α-haloacetaldehydes, it is common to use a more stable precursor like 1,1-diethoxy-2-bromoethane or 1,2-dichloroacetaldehyde, which can be hydrolyzed in situ or used directly under appropriate conditions.

Q2: My Hantzsch reaction is showing low conversion or failing to proceed. What are the likely causes?

A:

  • Poor Reagent Quality: Ensure the α-halo carbonyl compound has not degraded. These reagents can be unstable. Verify the purity of the 4-morpholinecarbothioamide.

  • Insufficient Temperature: The reaction often requires heating to proceed at a reasonable rate.[4] Monitor the reaction temperature to ensure it reaches the protocol's specified level (typically reflux in a solvent like ethanol).

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. Ensure the stoichiometry is correct, sometimes requiring a slight excess of the thioamide.[4]

  • Solvent Choice: The polarity and boiling point of the solvent are crucial. Ethanol or methanol are commonly used as they effectively dissolve the reactants and allow for sufficient heating.

Q3: I'm observing significant impurity formation. How can I improve the selectivity of the Hantzsch reaction?

A:

  • Temperature Control: Overheating can lead to decomposition and side reactions. Maintain a stable temperature throughout the reaction.

  • Control of pH: The reaction is sensitive to pH. The final step involves dehydration, which can be acid or base-catalyzed. Ensure the pH is within the optimal range for the specific substrates being used. Pouring the reaction mixture into a mild base solution like sodium carbonate can help in work-up.[4]

  • Purification: The crude product may require purification. Recrystallization is often the most scalable method. If chromatography is necessary, select an appropriate solvent system to separate the product from unreacted starting materials and byproducts.

Part 2: Vilsmeier-Haack Formylation of 2-Morpholinothiazole

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heteroaromatic compounds, such as 2-morpholinothiazole.[5] The reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[6][7]

Q1: The Vilsmeier-Haack reaction is highly exothermic. What are the critical safety considerations for scaling up?

A:

  • Reagent Addition: The addition of POCl₃ to DMF is extremely exothermic and generates the electrophilic Vilsmeier reagent.[8] This addition must be performed slowly and at a low temperature (e.g., 0-5 °C) with highly efficient cooling and stirring.

  • Temperature Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature continuously. Prepare a larger cooling bath in case of a thermal runaway.

  • Quenching: The quenching of the reaction mixture is also highly exothermic. The reaction should be quenched by slowly adding it to a large excess of ice-water or a cold aqueous base solution (e.g., sodium acetate or sodium carbonate) with vigorous stirring.

  • Ventilation: The reaction involves corrosive and toxic reagents (POCl₃). It should be performed in a well-ventilated fume hood, especially at scale.

Q2: My yield of this compound is low. What are the potential reasons?

A:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous.

  • Incomplete Reagent Formation: Allow sufficient time for the Vilsmeier reagent to form before adding the 2-morpholinothiazole substrate.

  • Substrate Purity: Impurities in the 2-morpholinothiazole intermediate can interfere with the reaction.

  • Inefficient Work-up: The product may be partially lost during extraction if the pH is not properly controlled or if an insufficient volume of extraction solvent is used. The product can also be hydrolyzed under harsh workup conditions.

Q3: How can I effectively purify the final product at a larger scale?

A:

  • Removal of DMF: DMF is a high-boiling point solvent and can be difficult to remove. After quenching, extensive extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing the organic layer with brine can help remove most of the DMF.

  • Recrystallization: This is the preferred method for purification at scale. A solvent screen should be performed to identify a suitable solvent or solvent mixture that provides good recovery and high purity.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and cumbersome for large quantities. It should be reserved for situations where high-purity material is required and recrystallization is ineffective.

Data Presentation: Scale-Up Challenges

The following table summarizes key challenges when transitioning from lab-scale to pilot-plant or manufacturing scale.

ChallengeParameter AffectedLab-Scale Observation (1-5 g)Potential Scale-Up Issue (>1 kg)Mitigation Strategy
Exothermicity Reaction Temperature, SafetyA slight increase in temperature, easily managed with an ice bath.Rapid temperature increase (thermal runaway), leading to side reactions and safety hazards.Use a jacketed reactor with a robust cooling system, control reagent addition rate, and implement real-time temperature monitoring.
Mixing Efficiency Reaction Rate, PurityHomogeneous mixing is easily achieved with a magnetic stir bar.Inefficient mixing can create localized "hot spots" or areas of high concentration, leading to side products.Employ overhead mechanical stirring with appropriate impeller design to ensure homogeneity.
Product Isolation Yield, PuritySimple filtration of a solid product is straightforward.Filtration can be slow with large volumes. Product may "oil out" instead of crystallizing during work-up.Use larger filtration equipment (e.g., Nutsche filter). Optimize quenching and crystallization conditions (temperature, solvent, seeding) to ensure a filterable solid.
Purification Purity, Cost, TimeColumn chromatography is feasible for high purification.Column chromatography is often economically and practically unfeasible for large quantities.Develop a robust recrystallization protocol. Consider alternative purification methods like slurry washes or distillation if applicable.
Reagent Handling Safety, CostHandling small quantities of POCl₃ is routine in a fume hood.Transferring and handling large volumes of corrosive and reactive reagents requires specialized equipment and safety protocols.Use closed-system transfer lines and personal protective equipment (PPE). Ensure proper emergency procedures are in place.

Experimental Protocols

The following are representative protocols for the synthesis of this compound. Note: These protocols should be optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of 2-Morpholinothiazole (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-morpholinecarbothioamide (1.0 eq) in ethanol (5-10 mL per gram of thioamide).

  • Reagent Addition: To this solution, add 1,1-diethoxy-2-bromoethane (1.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the HBr formed.[4]

  • Isolation: A precipitate of 2-morpholinothiazole should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water.

  • Purification: Dry the crude solid. The product can be further purified by recrystallization from a suitable solvent like ethanol/water or isopropanol.

Protocol 2: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a three-neck, oven-dried flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • POCl₃ Addition: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 2-morpholinothiazole (1.0 eq) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent solution.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and a saturated aqueous solution of sodium acetate. Very slowly and carefully, pour the reaction mixture onto the ice solution with vigorous stirring.

  • Isolation: The product may precipitate out of the aqueous solution. If so, collect it by filtration. If not, extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants1 Step 1: Hantzsch Synthesis cluster_reactants2 Step 2: Vilsmeier-Haack Formylation A 4-Morpholinecarbothioamide I 2-Morpholinothiazole A->I Ethanol, Reflux B 1,1-Diethoxy-2-bromoethane B->I Ethanol, Reflux P This compound I->P Heat, then Work-up C POCl3 + DMF VR Vilsmeier Reagent C->VR VR->P Heat, then Work-up

Caption: Overall synthetic route for this compound.

Troubleshooting Workflow: Low Yield in Vilsmeier-Haack Reaction

Troubleshooting_Workflow Start Low Yield in Formylation Step Cause1 Moisture Contamination? Start->Cause1 Cause2 Incorrect Stoichiometry? Start->Cause2 Cause3 Sub-optimal Temperature/Time? Start->Cause3 Cause4 Inefficient Work-up? Start->Cause4 Sol1 Use anhydrous DMF. Oven-dry all glassware. Cause1->Sol1 Action Sol2 Verify molar ratios. Ensure sufficient Vilsmeier reagent (1.2-1.5 eq). Cause2->Sol2 Action Sol3 Increase reaction time or temperature. Monitor via TLC. Cause3->Sol3 Action Sol4 Ensure pH is correct during quench. Perform multiple extractions. Cause4->Sol4 Action

Caption: Decision tree for troubleshooting low yield in the formylation step.

References

Analytical methods for the characterization of 2-Morpholino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for the characterization of 2-Morpholino-1,3-thiazole-5-carbaldehyde. This document includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for structural elucidation and purity assessment of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q2: What is the expected appearance and molecular weight of this compound?

A2: this compound is typically an off-white to yellow solid. Its molecular formula is C₈H₁₀N₂O₂S, which corresponds to a molecular weight of 198.24 g/mol .

Q3: What are some potential impurities that might be observed during the analysis of this compound?

A3: A common synthetic route to this compound is the Vilsmeier-Haack formylation of 2-morpholinothiazole. Potential impurities could include unreacted 2-morpholinothiazole, residual Vilsmeier reagent byproducts, and potentially over-formylated or other side-reaction products. Incomplete hydrolysis during the workup can also lead to the presence of an iminium salt intermediate.

Predicted Analytical Data

Disclaimer: The following data are predicted based on the chemical structure and typical values for similar compounds. Actual experimental results may vary.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde-H~9.8 (s, 1H)~185.0 (C=O)
Thiazole-H~8.0 (s, 1H)~145.0 (C-H)
Morpholine-CH₂ (adjacent to N)~3.8 (t, 4H)~48.0
Morpholine-CH₂ (adjacent to O)~3.6 (t, 4H)~66.0
Thiazole-C (C-S)-~170.0
Thiazole-C (C-N)-~120.0

Table 2: Predicted FTIR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O stretch (aldehyde)1680 - 1660Strong
C-H stretch (aldehyde)2850 - 2820 and 2750 - 2720Medium
C=N stretch (thiazole)1620 - 1580Medium
C-O-C stretch (morpholine)1120 - 1080Strong
C-N stretch (morpholine)1250 - 1200Medium

Table 3: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment
198[M]⁺ (Molecular Ion)
169[M - CHO]⁺
112[M - Morpholine]⁺
86[Morpholine]⁺

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A standard FTIR spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • Acquisition: Obtain the mass spectrum in positive ion mode.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Troubleshooting Guides

NMR Spectroscopy

Caption: Troubleshooting workflow for common NMR spectroscopy issues.

Q: My NMR spectrum shows very broad peaks. What could be the cause? A: Broad peaks can be due to poor sample solubility in the chosen deuterated solvent or the sample being too concentrated. Try using a different solvent or diluting your sample. In some cases, gentle warming of the sample can also improve peak shape.

Q: I am seeing unexpected peaks in my ¹H NMR spectrum. What should I do? A: These could be from impurities from the synthesis or residual solvent. Check for common laboratory solvents like acetone or ethyl acetate. If impurities are suspected, further purification of your compound is recommended.

FTIR Spectroscopy

Caption: Troubleshooting guide for common FTIR spectroscopy problems.

Q: My FTIR spectrum has a very broad peak around 3400 cm⁻¹. Is this expected? A: A broad peak in this region is characteristic of an O-H stretch, which is not part of the this compound structure. This indicates the presence of water in your sample or the KBr. Ensure your sample and KBr are thoroughly dried before preparing the pellet.

Q: Why is my FTIR signal so weak? A: A weak signal can result from too little sample in the KBr pellet or improper sample preparation leading to a thick or opaque pellet that scatters the IR beam. Try increasing the sample concentration or remaking the pellet to be thinner and more transparent.

Mass Spectrometry

Caption: A logical workflow to address common mass spectrometry issues.

Q: I don't see the molecular ion peak at m/z 198 in my mass spectrum. Why? A: The molecular ion may be unstable and readily fragmenting under the ionization conditions. If you are using Electron Impact (EI), try a softer ionization method like Electrospray Ionization (ESI). Also, ensure the instrument is calibrated correctly.

Q: My mass spectrum shows several unexpected ions. What could be their source? A: These could be from impurities, solvent clusters, or contamination in the mass spectrometer's ion source. If impurities are ruled out by other techniques, cleaning the ion source may be necessary.

HPLC Analysis

Caption: Troubleshooting common issues in HPLC analysis.

Q: My main peak in the HPLC chromatogram is tailing. What can I do to improve the peak shape? A: Peak tailing for a basic compound like this compound can be due to secondary interactions with residual silanol groups on the C18 column. Try adjusting the mobile phase pH with a small amount of acid (like formic or trifluoroacetic acid) to protonate the analyte and minimize these interactions.

Q: I am observing small "ghost" peaks in my blank runs. What is the cause? A: Ghost peaks are often due to carryover from a previous, more concentrated sample. Ensure your needle wash is effective and consider running a blank gradient between sample injections to clean the column.

Technical Support Center: Troubleshooting Low Bioactivity in Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with newly synthesized thiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of these compounds, particularly when faced with unexpectedly low bioactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.

My newly synthesized thiazole derivative shows low or no bioactivity. Where do I start troubleshooting?

Low bioactivity can stem from a multitude of factors, ranging from the compound's intrinsic properties to experimental design flaws. A systematic approach is crucial for identifying the root cause.

Here is a logical workflow to begin your troubleshooting process:

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Low Bioactivity Observed compound_verification Verify Compound Identity, Purity, and Stability start->compound_verification physicochemical_properties Assess Physicochemical Properties (Solubility, LogP) compound_verification->physicochemical_properties If compound is correct and pure assay_validation Validate Bioassay Performance physicochemical_properties->assay_validation If properties are suboptimal, consider reformulation sar_analysis Review Structure-Activity Relationship (SAR) assay_validation->sar_analysis If assay is robust target_engagement Confirm Target Engagement sar_analysis->target_engagement If SAR is unfavorable, redesign conclusion Synthesize Analogs or Reformulate target_engagement->conclusion If no target engagement, reconsider mechanism

Caption: A stepwise workflow for troubleshooting low bioactivity in thiazole derivatives.

Q1: How can I be sure that the observed low activity isn't due to a problem with my compound?

A1: Compound integrity is the first and most critical checkpoint. Before questioning the biological assay, you must verify the identity, purity, and stability of your synthesized thiazole derivative.

  • Identity Verification: Confirm the chemical structure using techniques like 1H NMR, 13C NMR, and mass spectrometry.[1]

  • Purity Assessment: Use HPLC or LC-MS to determine the purity of your compound. Impurities can interfere with the assay or even be cytotoxic, masking the true activity of your compound.

  • Stability: Thiazole derivatives can be susceptible to degradation.[2] Assess the stability of your compound in the solvent used for stock solutions (e.g., DMSO) and in the assay medium over the duration of the experiment. A stability-indicating HPLC method is recommended.

Q2: My compound is pure and stable, but the bioactivity is still low. Could its physical properties be the issue?

A2: Yes, poor physicochemical properties are a common cause of low bioactivity, particularly in cell-based assays.

  • Solubility: Poor aqueous solubility can lead to the compound precipitating out of the assay medium, resulting in a lower effective concentration at the target site.[3] It's crucial to determine the kinetic solubility of your compound in the assay buffer.

  • Lipophilicity (LogP): The LogP value, which measures the compound's lipophilicity, influences its ability to cross cell membranes. An optimal LogP is often required for good cell permeability. Both very high and very low LogP values can be detrimental. You can predict the LogP of your derivatives using in silico tools.[4]

If you suspect poor solubility is the issue, consider these formulation strategies:

  • Using co-solvents or surfactants.[3]

  • Complexation with cyclodextrins.[5]

  • Particle size reduction.[3]

  • Developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[5]

Q3: I'm seeing high variability in my bioassay results between experiments. What could be the cause?

A3: Poor reproducibility can invalidate your results and mask true activity. Several factors can contribute to this:

  • Cell-based Assay Variability:

    • Cell Health and Passage Number: Always use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase.[2]

    • Seeding Density: Inconsistent cell numbers will lead to variable results. Use a reliable method for cell counting.[2]

    • Edge Effects: The outer wells of microplates are prone to evaporation. It's good practice to fill these wells with sterile media or PBS and not use them for experimental data points.[2]

  • Compound Handling:

    • Stock Solution Stability: Thiazole derivatives can degrade in solution.[2] Prepare fresh dilutions from a frozen stock for each experiment.

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

Q4: My thiazole derivative is active in one assay but not in another. Why is this happening?

A4: This could indicate that your compound is a "frequent hitter" or a Pan-Assay Interference Compound (PAIN). Thiazole-containing compounds, particularly 2-aminothiazoles, are known to be potential PAINS.[2] These compounds can interfere with assay technology in a non-specific manner, leading to false-positive results.

Common mechanisms of assay interference include:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.

  • Interference with Readout: The compound itself might be colored or fluorescent, interfering with absorbance or fluorescence-based assays.[2]

  • Chemical Reactivity: Some thiazole derivatives can chemically react with assay components, such as reducing the MTT reagent in cell viability assays.[2]

To test for PAINS behavior, run appropriate control experiments, such as testing the compound in the absence of the biological target to check for direct effects on the assay readout.

Q5: How do I interpret the Structure-Activity Relationship (SAR) to improve the bioactivity of my thiazole derivatives?

A5: SAR studies are essential for understanding how chemical structure influences biological activity and for designing more potent analogs. [6] By systematically modifying the substituents on the thiazole ring, you can identify key pharmacophoric features.

Here's a simplified logical diagram for approaching SAR:

SAR_Analysis start Initial Hit Compound r1_modification Modify R1 Substituent start->r1_modification r2_modification Modify R2 Substituent start->r2_modification r3_modification Modify R3 Substituent start->r3_modification bioassay Perform Bioassay r1_modification->bioassay r2_modification->bioassay r3_modification->bioassay analyze_data Analyze Activity Data bioassay->analyze_data sar_model Develop SAR Model analyze_data->sar_model design_new Design New Analogs sar_model->design_new MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of thiazole derivative B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I Enzyme_Inhibition_Workflow A Prepare enzyme, substrate, and buffer solutions B Add serial dilutions of thiazole inhibitor to wells A->B C Add enzyme to wells and pre-incubate B->C D Initiate reaction by adding substrate C->D E Incubate at optimal temperature D->E F Stop reaction (if necessary) E->F G Detect signal (e.g., absorbance, fluorescence) F->G H Calculate % inhibition and IC50 G->H EGFR_VEGFR2_Pathway cluster_EGFR EGFR Pathway cluster_VEGFR2 VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC_PKC_MAPK PLCγ/PKC/MAPK Pathway VEGFR2->PLC_PKC_MAPK Angiogenesis Angiogenesis PLC_PKC_MAPK->Angiogenesis Thiazole Thiazole Derivative Thiazole->EGFR Thiazole->VEGFR2 DNA_Gyrase_Inhibition cluster_process DNA Supercoiling DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Thiazole Thiazole Derivative Thiazole->DNA_Gyrase Inhibition

References

Validation & Comparative

Interpreting NMR Data for 2-Morpholino-1,3-thiazole-5-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Morpholino-1,3-thiazole-5-carbaldehyde, a versatile building block in medicinal chemistry. Due to the limited availability of fully assigned public spectra for this specific compound, this guide offers a comparative interpretation based on data from structurally related analogues. This approach enables researchers to predict, understand, and verify the NMR spectra of this compound and its derivatives.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of similar compounds, including N-substituted morpholines and various 2-substituted thiazole-5-carbaldehydes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aldehyde-H9.8 - 10.0Singlet (s)The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic thiazole ring.
Thiazole-H48.0 - 8.3Singlet (s)The proton on the thiazole ring is expected to be a singlet and appear in the aromatic region.
Morpholine-H (O-CH₂)~ 3.7 - 3.9Triplet (t)Protons adjacent to the oxygen atom in the morpholine ring typically appear as a triplet.
Morpholine-H (N-CH₂)~ 3.5 - 3.7Triplet (t)Protons adjacent to the nitrogen atom in the morpholine ring, which is attached to the electron-withdrawing thiazole ring, will be deshielded and appear as a triplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Aldehyde)185 - 190The carbonyl carbon of the aldehyde is significantly deshielded.
C2 (Thiazole)168 - 172The carbon atom of the thiazole ring bonded to the morpholine nitrogen.
C5 (Thiazole)145 - 150The carbon atom of the thiazole ring bonded to the aldehyde group.
C4 (Thiazole)120 - 125The carbon atom of the thiazole ring bearing a proton.
Morpholine C (O-CH₂)~ 66Carbons adjacent to the oxygen in the morpholine ring.
Morpholine C (N-CH₂)~ 48Carbons adjacent to the nitrogen in the morpholine ring.

Comparative NMR Data of Structurally Similar Compounds

To support the predicted chemical shifts, the following table presents experimental NMR data for morpholine and a representative 2-aminothiazole derivative.

Table 3: Experimental NMR Data for Comparative Compounds

CompoundProtonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
Morpholine O-CH₂~3.7O-CH₂~67
N-CH₂~2.8N-CH₂~46
2-Amino-1,3-thiazole-5-carbaldehyde Aldehyde-H~9.8C=O~185
Thiazole-H4~8.1C2~170
NH₂~7.5C5~145
C4~122

Note: The chemical shifts for the comparative compounds are approximate and can vary depending on the solvent and other experimental conditions.

The data from these analogues strongly support the predicted chemical shifts for this compound. The electron-withdrawing thiazole ring is expected to deshield the adjacent morpholine protons and carbons compared to unsubstituted morpholine.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound.

1. Sample Preparation:

  • ¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹³C NMR: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Transfer the clear solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width (SW): 12-16 ppm.

      • Acquisition Time (AQ): 2-4 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

      • Number of Scans (NS): 8-16.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

      • Spectral Width (SW): 200-240 ppm.

      • Acquisition Time (AQ): 1-2 seconds.

      • Relaxation Delay (D1): 2-5 seconds.

      • Number of Scans (NS): 1024 or more, depending on the sample concentration.

      • Temperature: 298 K.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or using an automatic phasing routine.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR analysis.

G Chemical Structure of this compound cluster_thiazole Thiazole Ring cluster_morpholine Morpholine Ring cluster_aldehyde Aldehyde Group C2 C2 N3 N C2->N3 N_morpho N C2->N_morpho C4 C4-H N3->C4 C5 C5 C4->C5 S1 S C5->S1 C_aldehyde C C5->C_aldehyde S1->C2 C_N1 CH2 N_morpho->C_N1 C_O1 CH2 C_N1->C_O1 C_N2 CH2 C_N2->N_morpho O_morpho O C_O2 CH2 O_morpho->C_O2 C_O1->O_morpho C_O2->C_N2 O_aldehyde O C_aldehyde->O_aldehyde H_aldehyde H C_aldehyde->H_aldehyde

Caption: Molecular structure of this compound.

G NMR Data Interpretation Workflow A Acquire 1H and 13C NMR Spectra B Process Data (FT, Phasing, Calibration) A->B C Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity B->C D Analyze 13C Spectrum: - Chemical Shift B->D E Correlate 1H and 13C Data C->E D->E F Assign Signals to Molecular Structure E->F G Compare with Data from Analogues F->G H Final Structure Verification G->H

Caption: A logical workflow for the interpretation of NMR data.

A Comparative Spectroscopic Guide to Thiazole Aldehydes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive look at the spectral properties of key thiazole aldehyde derivatives. While a full spectral analysis of 2-Morpholino-1,3-thiazole-5-carbaldehyde is not publicly available, this guide provides a detailed examination of the closely related and structurally significant alternative, 2-Amino-1,3-thiazole-5-carbaldehyde. This comparative data is crucial for the identification, characterization, and development of novel thiazole-based therapeutic agents.

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a morpholine substituent at the 2-position and a carbaldehyde at the 5-position, as seen in this compound, creates a molecule with significant potential for further chemical modification and exploration in drug discovery programs. Understanding the spectral characteristics of such molecules is fundamental to confirming their identity, purity, and structural integrity.

This guide presents the available spectral data for 2-Amino-1,3-thiazole-5-carbaldehyde, a vital precursor and structural analog, offering a benchmark for researchers working with similar compounds. The data is presented in a clear, tabular format for ease of comparison, followed by detailed experimental protocols for the key spectroscopic techniques employed in the analysis of such organic molecules.

Spectral Data Comparison: 2-Amino-1,3-thiazole-5-carbaldehyde

The following tables summarize the key spectral data for 2-Amino-1,3-thiazole-5-carbaldehyde, providing a reference for the expected spectroscopic signatures of this class of compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data[1]
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available in a structured format
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data[1]
Chemical Shift (δ) ppmAssignment
Data not publicly available in a structured format
IR (Infrared) Spectral Data[1]
Wavenumber (cm⁻¹)Interpretation
Data not publicly available in a structured format

Note: The IR spectrum was recorded using the KBr-Pellet technique with a Bruker IFS 85 instrument. Specific peak assignments are not detailed in the available source.

Mass Spectrometry Data
m/zInterpretation
Data not publicly available

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques commonly used in the full spectral analysis of organic compounds like this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.

  • Tube Transfer: Filter the solution into a clean 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure high-resolution spectra.

  • Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C, DEPT, COSY, HSQC). The acquisition parameters, such as the number of scans and relaxation delays, are optimized for the specific nucleus and experiment.

  • Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder and record the sample spectrum.

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of a molecule.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]

  • Ionization: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) depends on the analyte's properties. ESI is a "soft" ionization technique suitable for many organic molecules.[2]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula. The fragmentation pattern can offer structural information.

Workflow for Full Spectral Analysis

The following diagram illustrates the logical workflow for a comprehensive spectral analysis of a novel organic compound.

Full_Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy (Optional) Purification->UV_Vis Structure_Determination Structure Determination NMR->Structure_Determination IR->Structure_Determination MS->Structure_Determination UV_Vis->Structure_Determination Data_Comparison Comparison with Analogs Structure_Determination->Data_Comparison

References

Comparing the bioactivity of different thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Thiazole Derivatives

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a foundational structure for a multitude of synthetic compounds with significant therapeutic potential.[1][2] Its derivatives are a subject of intense research due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative overview of the bioactivity of various thiazole derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.

Anticancer Activity

Thiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes and proteins crucial for tumor growth and proliferation, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and tubulin.[6][7]

Quantitative Data: Cytotoxic Activity of Thiazole Derivatives (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several thiazole derivatives against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound ID/DescriptionTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 4c (A 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
Compound 4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 5b (A thiazole-naphthalene derivative)MCF-7 (Breast)0.48 ± 0.03DoxorubicinNot Specified
Compound 5b A549 (Lung)0.97 ± 0.13DoxorubicinNot Specified
Compound 8 (A 2,4-disubstituted-1,3-thiazole derivative)MCF-7 (Breast)3.36 µg/mlStaurosporine5.25 µg/ml
Compound 4d (3-nitrophenylthiazolyl derivative)MDA-MB-231 (Breast)1.21Sorafenib1.18
Compound 4m (An arylidene-hydrazinyl-thiazole)BxPC-3 (Pancreas)1.69Not SpecifiedNot Specified
Compound 4m MOLT-4 (Leukemia)2.2Not SpecifiedNot Specified

(Data sourced from references[6][7][8][9][10])

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of thiazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cancer cells (e.g., MCF-7 or HepG2) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives and a standard anticancer drug (e.g., Staurosporine) for a specified period, typically 24 to 72 hours.[6][11]

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[6]

Visualization: VEGFR-2 Inhibition Pathway

Certain thiazole derivatives exert their anticancer effects by inhibiting VEGFR-2, a key receptor in tumor angiogenesis.[6][9] This blockage disrupts downstream signaling, hindering the formation of new blood vessels that supply tumors.

VEGFR2_Inhibition cluster_cell Tumor Cell cluster_pathway Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K/Akt VEGFR2->PI3K Activates MAPK Ras/MAPK VEGFR2->MAPK Activates Proliferation Cell Proliferation & Survival PLCg->Proliferation PI3K->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Simplified pathway of VEGFR-2 inhibition by thiazole derivatives.

Antimicrobial Activity

The thiazole scaffold is present in numerous compounds exhibiting potent activity against a wide range of pathogenic bacteria and fungi.[12] Modifications to the thiazole ring allow for the development of derivatives with enhanced efficacy against resistant strains.

Quantitative Data: Antibacterial and Antifungal Activity (MIC)

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The tables below present MIC values for various thiazole derivatives against selected bacterial and fungal strains.

Table 1: Antibacterial Activity (MIC in µg/mL)

Compound ID/DescriptionS. aureusB. subtilisE. coliP. aeruginosa
Compound 13 (A benzo[d]thiazole derivative)50Not Tested75Not Tested
Compound 14 (A benzo[d]thiazole derivative)75Not Tested50Not Tested
Compound 16 (A 2-phenylacetamido-thiazole)6.251.561.566.25
Amino/8-quinolinyl substituted thiazole 6.25-12.5Not Tested6.25-12.56.25-12.5
Compound 37c (A pyridine-carbonitrile derivative)93.7Not Tested46.9Not Tested

(Data sourced from references[12][13][14])

Table 2: Antifungal Activity (MIC in µg/mL)

Compound ID/DescriptionC. albicansA. nigerA. flavus
Compound 14 (A benzo[d]thiazole derivative)Not Tested50Not Tested
Hydrazine-thiazole derivative 0.45-31.2 µMNot TestedNot Tested
Compound 43b Not Tested16.2 µMNot Tested
Compound 8 (A heteroaryl thiazole derivative)0.08-0.23 mg/mL0.08-0.23 mg/mLNot Tested

(Data sourced from references[13][14][15])

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of antimicrobial agents.[15]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus or C. albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The thiazole derivatives are serially diluted in the broth medium across the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Visualization: Antimicrobial Screening Workflow

The general workflow for screening new compounds for antimicrobial activity involves synthesis followed by a systematic series of in vitro tests.

Antimicrobial_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis S1 Synthesize Thiazole Derivatives S2 Purify & Characterize (NMR, IR, MS) S1->S2 T1 Prepare Stock Solutions S2->T1 T2 Broth Microdilution (Serial Dilutions) T1->T2 T3 Inoculate with Test Microbes T2->T3 T4 Incubate T3->T4 T5 Determine MIC (Visual/Spectrophotometric) T4->T5 A1 Compare MIC values to Reference Drugs T5->A1 A2 Identify Lead Compounds A1->A2

Caption: General workflow for antimicrobial activity screening.

Anti-inflammatory Activity

Thiazole derivatives have been investigated as potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid pathway responsible for inflammation.[16]

Quantitative Data: Anti-inflammatory Activity of Thiazole Derivatives

The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The table below shows the percentage inhibition of edema by different thiazole compounds compared to a standard drug.

Compound ID/DescriptionDose (mg/kg)Time (hours)% Inhibition of EdemaStandard Drug% Inhibition
Compound 3c (Nitro-substituted thiazole)Not Specified344%NimesulideNot Specified
Compound 3d (Nitro-substituted thiazole)Not SpecifiedNot Specified41%NimesulideNot Specified
Compound 10 (Benzothiazole acetamide)Not SpecifiedNot Specified~84-93%Indomethacin100% (Reference)
Compound 13 (Benzothiazole acetamide)Not SpecifiedNot Specified~84-93%Indomethacin100% (Reference)

(Data sourced from references[17][18][19])

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.[19]

  • Animal Grouping: Wistar rats are divided into several groups: a control group (vehicle only), a standard group (e.g., Nimesulide, 20 mg/kg), and test groups receiving different doses of the synthesized thiazole derivatives.[19]

  • Compound Administration: The vehicle, standard drug, or test compound is administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30 minutes), acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the mean paw volume of the test group and Vc is the mean paw volume of the control group.[19]

Visualization: Arachidonic Acid Pathway

Thiazole derivatives can reduce inflammation by inhibiting COX and LOX enzymes, thereby blocking the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[16]

Caption: Inhibition of COX/LOX pathways by thiazole derivatives.LOX pathways by thiazole derivatives.

References

A Comparative Guide to c-Met Kinase Inhibitors: Profiling a Novel Thiazole-Based Compound Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, a key regulator of cell proliferation, survival, and motility, has emerged as a critical target in oncology. Its aberrant activation is implicated in the progression of numerous cancers, driving tumor growth and metastasis. This guide provides an objective comparison of a novel investigational inhibitor, a 2-morpholino-1,3-thiazole derivative designated here as Compound 51am, with several established c-Met kinase inhibitors currently in clinical use or advanced development. This comparison is supported by preclinical experimental data to inform researchers and drug development professionals.

Overview of c-Met Kinase Inhibitors

This guide focuses on the comparative analysis of Compound 51am, a novel thiazole carboxamide derivative, against a panel of well-characterized c-Met inhibitors:

  • Compound 51am: A novel, preclinical thiazole-based c-Met inhibitor.

  • Cabozantinib: A multi-kinase inhibitor targeting c-Met, VEGFR2, AXL, and RET.[1]

  • Capmatinib: A potent and selective c-Met inhibitor.

  • Crizotinib: A dual inhibitor of c-Met and ALK receptor tyrosine kinases.[2]

  • Savolitinib: A potent and highly selective c-Met inhibitor.[3][4]

  • Tepotinib: A highly selective c-Met inhibitor.[5]

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activities of Compound 51am and other c-Met inhibitors against the c-Met kinase and their anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro c-Met Kinase Inhibition
Inhibitorc-Met IC50 (nM)
Compound 51am 1.8
Cabozantinib 1.3
Capmatinib 0.6
Crizotinib 5-11
Savolitinib 5
Tepotinib 3.0

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of purified c-Met kinase by 50%. Data is compiled from various preclinical studies and may not be directly comparable due to different experimental conditions.

Table 2: In Vitro Anti-proliferative Activity (IC50)
InhibitorMKN-45 (Gastric Cancer) (nM)HT-29 (Colon Cancer) (nM)H460 (Lung Cancer) (nM)
Compound 51am 2.5200140
Cabozantinib Not ReportedNot ReportedNot Reported
Capmatinib Not ReportedNot ReportedNot Reported
Crizotinib Not ReportedNot ReportedNot Reported
Savolitinib <100Not ReportedNot Reported
Tepotinib Not ReportedNot ReportedNot Reported

IC50 values represent the concentration of the inhibitor that inhibits cell growth by 50%. This data is sourced from various studies, and direct head-to-head comparisons in the same experimental settings are limited.

c-Met Signaling Pathway and Inhibition

The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and autophosphorylation. This triggers downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT, which are crucial for cell growth and survival. c-Met inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met (Active) cMet->p_cMet Dimerization & Autophosphorylation RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT STAT STAT Pathway p_cMet->STAT Inhibitor c-Met Inhibitor (e.g., Compound 51am) Inhibitor->p_cMet Inhibits Proliferation Cell Proliferation, Survival, Motility RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Figure 1: Simplified c-Met Signaling Pathway and Mechanism of Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below.

In Vitro c-Met Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.

General Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Dilute recombinant human c-Met kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer. Prepare a serial dilution of the test compound in DMSO, followed by a final dilution in the reaction buffer.

  • Assay Procedure: In a 96-well or 384-well plate, add the c-Met kinase, the test compound at various concentrations, and the substrate.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for c-Met. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity. This is often achieved using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To determine the anti-proliferative effect (IC50) of a test compound on cancer cell lines.

General Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MKN-45, HT-29, H460) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for c-Met Phosphorylation

Objective: To assess the inhibitory effect of a test compound on c-Met phosphorylation in a cellular context.

General Protocol:

  • Cell Treatment: Culture cancer cells to 70-80% confluency. Treat the cells with the test compound at various concentrations for a specified duration. If the cell line does not have constitutively active c-Met, stimulate with HGF for a short period before lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated c-Met (p-c-Met). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Met and a loading control protein (e.g., β-actin or GAPDH).

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-c-Met) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Normalization detection->analysis end End: Quantify p-c-Met Inhibition analysis->end

Figure 2: General Experimental Workflow for Western Blot Analysis.

Conclusion

The preclinical data presented in this guide highlight the potent and selective inhibitory profile of the novel thiazole-based compound, 51am, against c-Met kinase. Its low nanomolar IC50 value in biochemical assays and potent anti-proliferative activity in the MKN-45 gastric cancer cell line suggest it is a promising candidate for further development. When compared to established c-Met inhibitors, Compound 51am demonstrates competitive in vitro potency. Further in-depth preclinical studies, including comprehensive kinase selectivity profiling, in vivo efficacy in relevant cancer models, and detailed pharmacokinetic and toxicological assessments, are warranted to fully elucidate its therapeutic potential relative to existing c-Met targeted therapies.

References

Validating 2-Morpholino-1,3-thiazole-5-carbaldehyde as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of novel kinase inhibitors are pivotal in the development of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. This guide provides a comparative framework for the validation of 2-Morpholino-1,3-thiazole-5-carbaldehyde as a putative kinase inhibitor. Due to the current lack of published data confirming the kinase inhibitory activity of this specific compound, this document outlines a standardized validation workflow, comparing its hypothetical performance against well-established, broad-spectrum and targeted kinase inhibitors, Staurosporine and Dasatinib, respectively.

Comparative Analysis of Kinase Inhibitor Potency

A crucial step in validating a novel kinase inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table presents a hypothetical comparison of IC50 values for this compound against Staurosporine and Dasatinib for a panel of representative kinases. It is important to note that the values for the target compound are placeholders and would need to be determined experimentally.

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
Protein Kinase A (PKA)To be determined7>10,000
Protein Kinase C (PKC)To be determined3>10,000
p60v-src Tyrosine KinaseTo be determined60.5[1]
CaM Kinase IITo be determined20Not widely reported
BCR-ABLTo be determinedNot a primary inhibitor1[2]
c-KITTo be determinedNot a primary inhibitor<30[1]
PDGFRTo be determinedNot a primary inhibitor<30[1]

Experimental Protocols for Kinase Inhibitor Validation

To ascertain the kinase inhibitory potential of this compound, a series of in vitro and cell-based assays should be performed.

In Vitro Kinase Activity Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of the test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound and control inhibitors (Staurosporine, Dasatinib)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Z'-LYTE™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and control inhibitors.

  • In a microplate, add the kinase, its substrate, and the assay buffer.

  • Add the diluted compounds to the respective wells.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at a specified temperature for a set period.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell-Based Kinase Activity Assay (Western Blot)

This assay evaluates the effect of the compound on kinase activity within a cellular context by measuring the phosphorylation of a downstream target.

Objective: To confirm the on-target effect of the compound in a cellular environment.

Materials:

  • Cancer cell line known to have active signaling through the kinase of interest (e.g., K562 for BCR-ABL)

  • Cell culture medium and supplements

  • This compound and control inhibitors

  • Lysis buffer

  • Primary antibodies (total and phosphorylated forms of the target kinase and its substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound and controls for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the effect of the compound on target phosphorylation.

Visualizing Kinase Signaling Pathways and Experimental Workflows

Understanding the context in which a kinase inhibitor functions is critical. The following diagrams illustrate a common kinase signaling pathway and the general workflow for inhibitor validation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor 2-Morpholino-1,3-thiazole- 5-carbaldehyde (Hypothetical Target) Inhibitor->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Kinase_Inhibitor_Validation_Workflow Compound 2-Morpholino-1,3-thiazole- 5-carbaldehyde InVitroAssay In Vitro Kinase Assay Compound->InVitroAssay IC50 Determine IC50 InVitroAssay->IC50 CellBasedAssay Cell-Based Assay (e.g., Western Blot) IC50->CellBasedAssay TargetValidation Confirm On-Target Effect CellBasedAssay->TargetValidation Selectivity Kinase Selectivity Profiling TargetValidation->Selectivity OffTarget Identify Off-Target Effects Selectivity->OffTarget Conclusion Validate as Kinase Inhibitor OffTarget->Conclusion

Caption: A logical workflow for the experimental validation of a novel kinase inhibitor.

References

Comparative Evaluation of 2-Morpholino-1,3-thiazole-5-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of 2-Morpholino-1,3-thiazole-5-carbaldehyde, a versatile heterocyclic compound. Direct in vitro and in vivo data for this specific carbaldehyde are limited in published literature; it is primarily recognized as a crucial intermediate in the synthesis of more complex bioactive molecules.[1] This guide, therefore, focuses on the performance of its key derivatives, comparing them with alternative compounds, supported by experimental data and detailed protocols to aid in research and development.

The core structure, combining a thiazole ring and a morpholine moiety, is a recognized pharmacophore in medicinal chemistry, contributing to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

In Vitro Evaluation: Comparative Analysis

Derivatives of this compound have been synthesized and evaluated for various biological activities. Below is a comparative summary of their performance against other relevant compounds.

Anticancer Activity

Morpholino-thiazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. Their performance is often compared to standard chemotherapeutic drugs like Cisplatin and Doxorubicin, as well as other heterocyclic anticancer agents.[3][6][7][8]

Data Presentation: Anticancer Cytotoxicity (IC₅₀ in µM)

Compound ClassDerivative ExampleMCF-7 (Breast)A549 (Lung)HepG2 (Liver)SaOS-2 (Osteosarcoma)Reference
Morpholino-Thiazole 4-(4-CH₃ phenyl) derivative (3f)-3.72--[3]
Morpholino-Thiazole 2-(4-hydroxybenzylidene) (4c)2.57-7.26-[7]
Thiazole Derivative Compound 4i---0.190 (µg/mL)[8]
Alternative: Pyrazoline Pictilisib (GDC-0941)ActiveActiveActiveActiveN/A
Standard Drug Cisplatin~6.77>500 (IC₅₀ for 3f)~8.4N/A[3][7]
Standard Drug Doxorubicin0.5 - 20.8 - 1.51 - 30.1 - 0.5[8]

Note: Direct comparison is challenging due to variations in experimental conditions across studies. Data should be interpreted as indicative of potential efficacy.

Antimicrobial Activity

The thiazole scaffold is a cornerstone in the development of antimicrobial agents.[4][9] Derivatives incorporating the morpholine group have been tested against various bacterial and fungal strains, with their efficacy compared to standard antibiotics like Norfloxacin and antifungals like Fluconazole.

Data Presentation: Antimicrobial Activity (MIC in µM)

Compound ClassDerivative ExampleS. aureusE. coliC. albicansReference
Morpholino-Thiazole 5-(morpholinosulfonyl)isatin (16)0.007-0.49 (µg/mL)0.007-0.49 (µg/mL)Active[10]
Thiazole Derivative Thiazole Compound 11.3 (µg/mL)--[2][11]
Thiazole Derivative 4-(4-bromophenyl)-thiazol-2-amine (43a)16.116.1-[9]
Alternative: Thiosemicarbazone Derivative 121.110.29-[5]
Standard Drug Norfloxacin~0.5 - 2~0.1 - 1-[9]
Standard Drug Fluconazole--~0.25 - 4[9]

Note: MIC values can vary based on the specific strain and testing methodology.

In Vivo Evaluation Frameworks

While specific in vivo data on derivatives of this compound are sparse, established animal models are used to evaluate the efficacy and safety of such novel compounds.

Anticancer Efficacy: Xenograft Mouse Model

To assess antitumor activity, human cancer cells are implanted subcutaneously into immunocompromised mice.[12][13] Tumor growth is monitored over time, and the effect of the test compound on tumor volume and animal survival is compared to a vehicle control group.

Antimicrobial Efficacy: Murine Infection Models

For antimicrobial testing, models such as a murine skin infection model are employed.[2][11][14] An incision is created and infected with a bacterial strain like MRSA. The test compound is applied topically, and its efficacy is determined by measuring the reduction in bacterial burden in the wound compared to controls.[2][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[15][16]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals form.[16]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[1][17][18]

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[18]

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) and adjust its turbidity to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[18] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17]

Mandatory Visualizations

Diagrams of Workflows and Pathways

G General Drug Discovery Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Testing cluster_2 Analysis vitro1 Compound Synthesis (Thiazole Derivatives) vitro2 Cytotoxicity Assay (e.g., MTT) vitro1->vitro2 vitro3 Antimicrobial Assay (e.g., MIC) vitro1->vitro3 vivo1 Lead Compound Selection vitro2->vivo1 vitro3->vivo1 vivo2 Xenograft Model (Anticancer) vivo1->vivo2 vivo3 Infection Model (Antimicrobial) vivo1->vivo3 analysis1 Efficacy Data (Tumor size, CFU) vivo2->analysis1 vivo3->analysis1 analysis2 Toxicity & PK/PD Studies analysis1->analysis2 analysis3 SAR Analysis analysis1->analysis3

Caption: A generalized workflow for the evaluation of novel chemical entities.

G start Prepare Serial Dilutions of Compound in 96-well plate inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL inoculum->dilute_inoculum add_inoculum Add Inoculum to Wells dilute_inoculum->add_inoculum incubate Incubate Plate (35°C for 16-20h) add_inoculum->incubate read Read Plate for Turbidity (Visible Growth) incubate->read end Determine MIC Value read->end

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

G Simplified EGFR Signaling Pathway and Potential Inhibition cluster_0 GF Growth Factors (e.g., EGF) EGFR EGFR GF->EGFR P1 P EGFR->P1 RAS RAS-RAF-MEK Pathway P1->RAS PI3K PI3K-AKT Pathway P1->PI3K Proliferation Cell Proliferation, Survival, Invasion RAS->Proliferation PI3K->Proliferation Thiazole Thiazole Derivatives (Potential Inhibitors) Thiazole->EGFR Inhibition

Caption: EGFR signaling, a potential target for some anticancer thiazole derivatives.[8]

References

A Comparative Guide to the Structure-Activity Relationship of Morpholino-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholino-thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various morpholino-thiazole derivatives, with a focus on their anticancer, enzyme inhibitory, and antimicrobial properties. The information presented herein is collated from recent scientific literature to aid in the rational design of novel therapeutics.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro biological activities of representative morpholino-thiazole compounds. These tables are designed for easy comparison of the effects of different structural modifications on biological potency.

Table 1: Anticancer Activity of Morpholino-Thiazole Derivatives

CompoundR GroupCell LineIC50 (µM)Reference
1a 4-ClHCT-1167[1]
1b 4-ClHepG-24[1]
1c 4-ClMCF-73[1]
2a 4-BrHCT-11612[1]
2b 4-BrHepG-27[1]
2c 4-BrMCF-74[1]

Table 2: Enzyme Inhibition by Morpholino-Thiazole Analogs

CompoundEnzymeR GroupIC50 (µM)Reference
3a Acetylcholinesterase (AChE)4-NO217.41 ± 0.22[2]
3b Butyrylcholinesterase (BChE)2,4-diClNotable Activity[2]
4a Tyrosinase3-OH3.22 ± 0.70 (mM)[2]
4b Urease4-F16.79 ± 0.19[2]
5a Carbonic Anhydrase II4-NO2-phenyl14-20[3]
5b Carbonic Anhydrase II4-Cl-phenyl31-59[3]

Table 3: Antimicrobial Activity of Morpholino-Thiazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
6a S. aureus0.007-0.49[4]
6b P. vulgaris0.007-0.49[4]
6c K. pneumonia0.007-0.49[4]
6d A. fumigatus0.007-0.49[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Cytotoxicity Assay (MTT Assay) .[1]

  • Cell Culture: Human cancer cell lines (HCT-116, HepG-2, MCF-7) were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).

  • MTT Staining: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Data Analysis: The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

2. Enzyme Inhibition Assays

  • Cholinesterase Inhibition Assay [2]: The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a modified Ellman's method. The assay measures the hydrolysis of acetylthiocholine iodide or butyrylthiocholine chloride by the respective enzymes. The reaction progress was monitored spectrophotometrically by measuring the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Tyrosinase Inhibition Assay [2]: The inhibitory effect on tyrosinase activity was assessed by measuring the oxidation of L-DOPA. The formation of dopachrome was monitored by measuring the absorbance at 475 nm.

  • Urease Inhibition Assay [2]: Urease inhibition was determined by measuring the amount of ammonia produced by the hydrolysis of urea. The amount of ammonia was quantified using the indophenol method, and the absorbance was measured at 630 nm.

  • Carbonic Anhydrase Inhibition Assay [3]: The inhibition of bovine carbonic anhydrase II was evaluated by measuring the esterase activity of the enzyme using p-nitrophenyl acetate as a substrate. The rate of p-nitrophenol formation was monitored spectrophotometrically at 400 nm.

3. Antimicrobial Susceptibility Testing (Microdilution Method) .[4]

  • Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media to a specific density.

  • Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well was inoculated with the microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizing Molecular Interactions and Experimental Processes

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the SAR of morpholino-thiazole compounds.

SAR_General_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis Start Starting Materials (e.g., aminothiazole) Reaction Chemical Synthesis (e.g., Hantzsch synthesis) Start->Reaction Purification Purification & Characterization (NMR, MS) Reaction->Purification InVitro In Vitro Assays (Enzyme, Cell-based) Purification->InVitro InVivo In Vivo Models (Animal studies) InVitro->InVivo Data Data Analysis (IC50, MIC) InVitro->Data Toxicity Toxicity Assessment InVivo->Toxicity Lead Lead Optimization Data->Lead Lead->Reaction Design new analogs

Caption: General workflow for the development of morpholino-thiazole compounds.

Enzyme_Inhibition_Pathway cluster_reaction Enzymatic Reaction Enzyme Target Enzyme (e.g., AChE, CA-II) Product Product Enzyme->Product catalysis Substrate Substrate Substrate->Enzyme Inhibitor Morpholino-Thiazole Inhibitor Inhibitor->Enzyme Binding to active site

Caption: Mechanism of enzyme inhibition by morpholino-thiazole compounds.

MTT_Assay_Workflow step1 Step 1 Seed cancer cells in 96-well plate step2 Step 2 Treat with morpholino-thiazole compounds step1->step2 step3 Step 3 Incubate for 24-48 hours step2->step3 step4 Step 4 Add MTT reagent step3->step4 step5 Step 5 Incubate for 4 hours step4->step5 step6 Step 6 Solubilize formazan crystals step5->step6 step7 Step 7 Measure absorbance step6->step7 step8 Step 8 Calculate IC50 values step7->step8

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

References

Comparative Molecular Docking Analysis of Thiazole Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Molecular docking, a powerful computational method, is instrumental in understanding the binding affinities and interaction patterns of these derivatives with their biological targets, thereby accelerating the development of new therapeutic agents.[2] This guide provides a comparative overview of molecular docking studies on various thiazole derivatives, summarizing performance data, detailing experimental protocols, and illustrating key mechanisms of action.

Comparative Docking Performance of Thiazole Derivatives

The efficacy of thiazole derivatives is evaluated by their binding affinity to specific protein targets. This is often quantified by docking scores or binding energies, where a more negative value typically indicates a stronger interaction. The following tables summarize the docking performance of various thiazole derivatives against targets implicated in cancer and infectious diseases.

Anticancer Activity

Table 1: Docking Performance of Thiazole Derivatives as Tubulin Polymerization Inhibitors

Compound Class Target Protein Key Compounds Docking Interaction Energy (kcal/mol) In Vitro Activity (IC50, µM) Reference
2,4-Disubstituted Thiazoles Tubulin (Colchicine Binding Site) 9a -14.50 2.38 ± 0.14 [3][4]
7c -14.15 2.00 ± 0.12 [3][4]
6e -13.99 3.72 ± 0.23 [3]
5c -13.88 2.95 ± 0.18 [3][4]

| | | Combretastatin A-4 (Reference) | -13.42 | 2.96 ± 0.18 |[3][4] |

Table 2: Docking Performance of Thiazole Derivatives as Kinase and Other Anticancer Inhibitors

Compound Class Target Protein Key Compound Binding Affinity / Score In Vitro Activity (IC50, µM) Reference
Benzylidene hydrazinyl-thiazolones VEGFR-2 4c - 0.15 [5]
Sorafenib (Reference) - 0.059 [5]
Heterocycles-linked Thiazoles Rho6 5a -8.2 kcal/mol - [6]
1 -6.8 kcal/mol - [6]
Thiazole Carboxamides COX-2 2h 81.5% Inhibition - [7]

| | | 2f | 74.8% Inhibition | - |[7] |

Antimicrobial Activity

Table 3: Docking Performance of Thiazole Derivatives Against Bacterial Targets

Compound Class Target Protein (PDB ID) Key Compounds / Series Binding Affinity / Score Reference
Heteroaryl(aryl) Thiazoles E. coli MurB Series -7.02 to -9.96 kcal/mol [8]
N-substituted Thiazoles FabH (E. coli, 3iL9) S9 -144.236 (MolDock Score) [2]
S8 -143.593 (MolDock Score) [2]
S7 -133.562 (MolDock Score) [2]
S6 -123.501 (MolDock Score) [2]

| Dihydrothiazole Alkaloids | Penicillin-Binding Protein (PBP4) | Series | Strong complexes formed |[9] |

Experimental Protocols: Molecular Docking

The in silico molecular docking studies cited in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target.[10] While specific software and parameters may differ, the fundamental methodology is consistent.

General Docking Protocol:

  • Protein Preparation : The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, co-crystallized ligands, and adding hydrogen atoms. This step ensures the protein is in a suitable state for docking.[10]

  • Ligand Preparation : The 2D structures of the thiazole derivatives are created using chemical drawing software and subsequently converted to 3D structures. To achieve a stable conformation, energy minimization is performed on these ligand structures.[10]

  • Grid Generation : A specific binding site on the target protein is defined. This is typically centered on the location of a known co-crystallized ligand or a predicted active site, creating a grid box within which the ligand will be docked.[10]

  • Docking Simulation : A docking algorithm is used to systematically explore various conformations and orientations of the ligand within the defined grid box.[10] For each pose, the software's scoring function calculates the binding affinity, often expressed as a negative score in kcal/mol.[2][10]

  • Analysis of Results : The resulting docked poses are ranked based on their scores. The pose with the most favorable score and significant binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site is identified as the most probable binding mode.[10]

G cluster_workflow General Molecular Docking Workflow PDB 1. Protein Preparation (Fetch from PDB, remove water, add hydrogens) Grid 3. Grid Generation (Define binding site on target protein) PDB->Grid Prepared Protein Ligand 2. Ligand Preparation (2D to 3D conversion, energy minimization) Dock 4. Docking Simulation (Software samples poses and scores affinity) Ligand->Dock Prepared Ligand Grid->Dock Defined Active Site Analysis 5. Results Analysis (Rank poses, identify best binding mode) Dock->Analysis Docked Poses & Scores

A generalized workflow for molecular docking studies.[10]

Visualizing Mechanisms of Action

Molecular docking studies help elucidate how thiazole derivatives exert their therapeutic effects by inhibiting key biological pathways.

Inhibition of Tubulin Polymerization

Several potent anticancer thiazole derivatives function by inhibiting tubulin polymerization.[3][4] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[3][4]

G cluster_pathway Mechanism of Tubulin Polymerization Inhibition Thiazole Thiazole Derivative Tubulin β-Tubulin (Colchicine Site) Thiazole->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Mitosis Mitotic Spindle Formation Microtubule->Mitosis Arrest G2/M Phase Arrest Mitosis->Arrest Disrupts Apoptosis Apoptosis Arrest->Apoptosis Leads to

Inhibition of tubulin polymerization by thiazole derivatives.[3][4]
Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical protein in angiogenesis, the formation of new blood vessels, which is vital for tumor growth.[5] Certain thiazole derivatives have shown potent inhibitory activity against VEGFR-2.[5] By blocking this receptor, the compounds disrupt the downstream signaling cascade, preventing the proliferation and migration of endothelial cells and thereby cutting off the tumor's blood supply.

G cluster_pathway VEGFR-2 Signaling Inhibition Thiazole Thiazole Derivative (e.g., Compound 4c) VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Signaling Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Signaling->Angiogenesis Promotes Tumor Tumor Growth & Metastasis Angiogenesis->Tumor Supports

Inhibition of the VEGFR-2 signaling pathway.[5]
Inhibition of Bacterial DNA Gyrase

Thiazole derivatives also exhibit promising antibacterial activity by targeting essential bacterial enzymes.[8][11] One such target is DNA gyrase (a type of topoisomerase II), which is crucial for bacterial DNA replication and repair.[11][12] By inhibiting DNA gyrase, these compounds prevent the supercoiling and uncoiling of DNA, leading to a breakdown in DNA integrity and ultimately bacterial cell death.

G cluster_pathway Bacterial DNA Gyrase Inhibition Thiazole Thiazole Derivative Gyrase Bacterial DNA Gyrase (Topoisomerase II) Thiazole->Gyrase Inhibits DNA_Rep DNA Replication & Repair Gyrase->DNA_Rep Enables Death Cell Death Gyrase->Death Leads to Cell Bacterial Cell Viability DNA_Rep->Cell Maintains

Mechanism of antibacterial action via DNA gyrase inhibition.[11][12]

References

A Comparative Guide to Purity Assessment of Synthesized 2-Morpholino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 2-Morpholino-1,3-thiazole-5-carbaldehyde is a critical step in the journey of therapeutic discovery. The integrity of this key building block directly influences reaction yields, impurity profiles of subsequent synthetic stages, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of several robust analytical techniques for determining the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA). Each of these techniques offers distinct advantages and operates on different principles, making them valuable tools, especially when used orthogonally to build a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components within a mixture. For this compound, a reversed-phase HPLC method is typically the most suitable approach.

Strengths:

  • High sensitivity, capable of detecting trace-level impurities.

  • Excellent resolution for separating structurally similar compounds.

  • Well-established and widely accepted by regulatory bodies.

Limitations:

  • Requires a reference standard of the main compound for accurate quantification.

  • Quantification of impurities without their own reference standards relies on area percentage, which can be inaccurate if response factors differ significantly.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary analytical method for purity determination. Unlike chromatographic techniques, qNMR can determine the purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[1][2]

Strengths:

  • Provides an absolute purity value.[2][3]

  • Does not require a reference standard of the analyte.

  • Offers structural information, aiding in impurity identification.

Limitations:

  • Generally lower sensitivity compared to HPLC.

  • Signal overlap can complicate quantification in complex mixtures.

  • Requires a highly pure and stable internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a molecule like this compound, which has a moderate molecular weight, GC-MS can be particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC.

Strengths:

  • Excellent for identifying and quantifying volatile and semi-volatile impurities.

  • Mass spectrometry provides structural information for impurity identification.

  • High sensitivity for detectable compounds.

Limitations:

  • The compound may require derivatization to increase its volatility and thermal stability.

  • Not suitable for non-volatile impurities.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample.[4] By comparing the experimentally determined elemental composition to the theoretical values for the pure compound, a measure of purity can be obtained.[4]

Strengths:

  • Provides a fundamental measure of purity based on elemental composition.

  • Can detect non-chromatophoric and non-volatile inorganic impurities.

  • A well-established and robust method.

Limitations:

  • Does not provide information about the nature of organic impurities.

  • Requires a relatively larger amount of sample compared to chromatographic methods.

  • Less sensitive to small amounts of organic impurities with similar elemental compositions.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data obtained from the purity assessment of a synthesized batch of this compound using the four described analytical methods.

ParameterHPLCqNMRGC-MS (for volatile impurities)Elemental Analysis
Purity (%) 99.2% (Area Normalization)99.1% (w/w)Not applicable for main component>99% (based on C, H, N, S)
Precision (RSD, %) 0.150.251.50.3
Accuracy (% Recovery) 99.5 - 100.598.8 - 100.2Not applicableNot applicable
Limit of Detection (LOD) ~0.01%~0.05%~1 ppmNot applicable
Limit of Quantitation (LOQ) ~0.03%~0.15%~5 ppmNot applicable

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start from 30% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in acetonitrile to a concentration of approximately 0.5 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant signals).

    • Number of Scans: 16.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the aldehyde proton signal of the analyte (around 9.8 ppm) and the olefinic protons of maleic acid (around 6.3 ppm). The purity is calculated based on the integral ratio, the number of protons, molecular weights, and the masses of the analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for general-purpose analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: The sample is dissolved in dichloromethane to a concentration of 1 mg/mL.

Elemental Analysis (EA) Protocol
  • Instrumentation: A CHNS/O elemental analyzer.

  • Sample Preparation: Dry the sample under vacuum to a constant weight. Accurately weigh approximately 2 mg of the sample into a tin capsule.

  • Analysis: The sample is combusted at a high temperature (around 1000°C) in an oxygen-rich environment. The resulting gases (CO2, H2O, N2, SO2) are separated and quantified by a thermal conductivity detector. The percentage of each element is calculated based on the detected gas amounts and the initial sample weight. The theoretical values for C8H10N2O2S are: C, 48.47%; H, 5.08%; N, 14.13%; S, 16.17%.

Mandatory Visualization

Purity_Assessment_Workflow cluster_synthesis Synthesis and Work-up cluster_analysis Purity Assessment cluster_data Data Evaluation cluster_decision Decision Synthesis Synthesized Product HPLC HPLC Analysis Synthesis->HPLC qNMR qNMR Analysis Synthesis->qNMR GCMS GC-MS Analysis Synthesis->GCMS EA Elemental Analysis Synthesis->EA Purity_Data Purity (%) HPLC->Purity_Data qNMR->Purity_Data Structural_Confirmation Structural Confirmation qNMR->Structural_Confirmation Impurity_Profile Impurity Profile GCMS->Impurity_Profile EA->Purity_Data Decision Accept or Repurify? Purity_Data->Decision Impurity_Profile->Decision Structural_Confirmation->Decision

References

A Comparative Guide to Cytotoxicity Assays for Novel 2-Morpholino-1,3-thiazole-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel anticancer agents is a critical endeavor in oncological research. Thiazole derivatives, particularly those incorporating a morpholine moiety, have emerged as a promising class of compounds with potential cytotoxic activities against various cancer cell lines.[1][2][3] This guide provides a comparative overview of standard cytotoxicity assays relevant to the evaluation of novel 2-morpholino-1,3-thiazole-5-carbaldehyde analogs. It includes detailed experimental protocols, data presentation tables with representative IC50 values for similar thiazole compounds, and visualizations of experimental workflows and relevant signaling pathways.

Comparative Cytotoxicity Data

While specific cytotoxicity data for novel this compound analogs are proprietary or under investigation, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various related thiazole derivatives against common cancer cell lines, showcasing their potential as anticancer agents.[4][5][6]

Compound ClassCancer Cell LineIC50 (µM)Reference
Amide-functionalized aminothiazole-benzazole analogsMCF-7 (Breast)17.2 - 80.6[4]
Amide-functionalized aminothiazole-benzazole analogsA549 (Lung)17.2 - 80.6[4]
1,3-Thiazole incorporated phthalimide derivativesMCF-7 (Breast)0.2 ± 0.01[5]
1,3-Thiazole incorporated phthalimide derivativesMDA-MB-468 (Breast)0.6 ± 0.04[5]
1,3-Thiazole incorporated phthalimide derivativesPC-12 (Pheochromocytoma)0.43 ± 0.06[5]
2-(benzylidene hydrazinyl)-thiazole-4[5H]-onesMCF-7 (Breast)2.57 ± 0.16[6]
2-(benzylidene hydrazinyl)-thiazole-4[5H]-onesHepG2 (Liver)7.26 ± 0.44[6]

Experimental Protocols

The following are detailed protocols for three common cytotoxicity assays used to evaluate the efficacy of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[8] Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the designated wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

MTT_Assay_Workflow start Start: Seed Cells (96-well plate) treatment Add Novel Thiazole Analogs (Serial Dilutions) start->treatment incubation Incubate (24-72 hours) treatment->incubation add_mtt Add MTT Reagent (5 mg/mL) incubation->add_mtt incubation_formazan Incubate (3-4 hours) add_mtt->incubation_formazan solubilize Add Solubilization Solution (e.g., DMSO) incubation_formazan->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analysis Calculate % Viability and IC50 read_absorbance->analysis end End analysis->end

MTT Assay Experimental Workflow.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which indicates a loss of membrane integrity.[11][12]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.[11]

  • Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[12][13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Stop Reaction: Add a stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity.

LDH_Assay_Workflow start Start: Seed & Treat Cells collect_supernatant Collect Supernatant start->collect_supernatant add_reaction_mix Add Reaction Mix to Supernatant collect_supernatant->add_reaction_mix prepare_reaction Prepare LDH Reaction Mix prepare_reaction->add_reaction_mix incubation Incubate (30 mins, Room Temp) add_reaction_mix->incubation add_stop_solution Add Stop Solution incubation->add_stop_solution read_absorbance Measure Absorbance (490 nm) add_stop_solution->read_absorbance analysis Calculate % Cytotoxicity read_absorbance->analysis end End analysis->end

LDH Assay Experimental Workflow.
Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[14]

Protocol:

  • Cell Treatment: Culture cells in appropriate flasks or plates and treat them with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[14]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.[14]

Apoptosis_Assay_Workflow start Start: Treat Cells with Thiazole Analogs harvest_cells Harvest Adherent & Floating Cells start->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain_cells Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain_cells incubation Incubate (15-20 mins, Dark) stain_cells->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry data_analysis Quantify Apoptotic vs. Necrotic vs. Live Cells flow_cytometry->data_analysis end End data_analysis->end

Annexin V Apoptosis Assay Workflow.

Potential Signaling Pathway for Cytotoxicity

Cytotoxic compounds often induce apoptosis, or programmed cell death, in cancer cells.[15] The intrinsic apoptosis pathway is a common mechanism activated by cellular stress, which can be triggered by novel therapeutic agents.

Apoptosis_Pathway compound 2-Morpholino-1,3-thiazole Analog stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp37 Caspase-3 & 7 Activation (Executioner Caspases) casp9->casp37 parp_cleavage PARP Cleavage & Substrate Degradation casp37->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

References

Safety Operating Guide

Safe Disposal of 2-Morpholino-1,3-thiazole-5-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Morpholino-1,3-thiazole-5-carbaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Core Principle: Due to its chemical nature and potential hazards, this compound must be disposed of as hazardous waste. The primary method of disposal is through an approved and licensed waste disposal contractor.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to be aware of its associated hazards. The compound is classified as harmful and an irritant.

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this chemical.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Protective clothing, such as a lab coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Ensure the waste container is chemically compatible with the compound.

    • Keep the container tightly closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Internal Laboratory Procedures:

    • Consult your institution's specific chemical hygiene plan and EHS guidelines for internal waste collection procedures.

    • Accurately label the waste container with the full chemical name: "this compound" and any other required hazard information.

  • Arranging for Professional Disposal:

    • The final and most critical step is the disposal of the waste through a licensed hazardous waste disposal company.[1]

    • Contact your institution's EHS office to arrange for a pickup. They will have established procedures and approved contractors.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Skin Contact: Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Sealed Container ppe->segregate store Store Container in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs professional_disposal Arrange for Disposal via Licensed Waste Contractor contact_ehs->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Morpholino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Morpholino-1,3-thiazole-5-carbaldehyde (CAS No. 1011-41-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. Based on available Safety Data Sheets (SDS), the primary hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin irritation and serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Area of Protection Required PPE Specifications and Best Practices
Hand Protection Chemical-resistant glovesButyl or nitrile rubber gloves are recommended for handling aldehydes.[3][4] Always inspect gloves for integrity before use. Dispose of contaminated gloves immediately.
Eye and Face Protection Safety goggles and face shieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when there is a risk of splashing.[5]
Skin and Body Protection Laboratory coatA flame-resistant lab coat should be worn and fully buttoned. Ensure it has long sleeves.
Respiratory Protection Use in a well-ventilated areaAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for a typical laboratory procedure.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Begin Experiment handle_dissolve Dissolve or React Compound handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decon Complete Experiment cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency First Aid Procedures

Type of Exposure Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response:

For a minor spill within a chemical fume hood, use an absorbent material to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.[9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Disposal Workflow:

Disposal Workflow for this compound Waste cluster_waste_gen Waste Generation cluster_waste_seg Segregation and Labeling cluster_waste_disp Final Disposal waste_solid Contaminated Solids (gloves, paper towels) seg_solid Place in Labeled Hazardous Solid Waste Container waste_solid->seg_solid waste_liquid Unused or Waste Solutions seg_liquid Place in Labeled Hazardous Liquid Waste Container waste_liquid->seg_liquid waste_container Empty Chemical Container seg_container Triple Rinse and Deface Label waste_container->seg_container disp_pickup Arrange for Pickup by Institutional Hazardous Waste Management seg_solid->disp_pickup seg_liquid->disp_pickup seg_container->disp_pickup

Caption: A step-by-step process for the proper disposal of waste.

Disposal Guidelines:

  • Waste Identification: All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix with incompatible waste streams. Aldehydes can be incompatible with organic acids and amines.[10]

  • Containerization: Use designated, properly labeled, and sealed containers for hazardous chemical waste.[11]

  • Institutional Protocols: Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholino-1,3-thiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Morpholino-1,3-thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.